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  • Product: 4-Methoxy-3-(2-methoxyethoxy)aniline
  • CAS: 26181-51-1

Core Science & Biosynthesis

Foundational

3-(2-Methoxyethoxy)-4-methoxyaniline: A Comprehensive Technical Guide on Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic functionalization of small molecules is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-(2-Methoxyethoxy)-4-methoxyaniline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic functionalization of small molecules is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-(2-Methoxyethoxy)-4-methoxyaniline (CAS: 26181-51-1)[1] is a highly specialized, privileged pharmacophore building block. Primarily utilized in the synthesis of targeted tyrosine kinase inhibitors (TKIs), this aniline derivative features a unique di-ether side chain that acts as a miniature polyethylene glycol (PEG) unit. This structural motif is explicitly designed to project into the solvent-exposed channels of kinase ATP-binding pockets, thereby enhancing the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting active pharmaceutical ingredients (APIs)[2][3].

This whitepaper provides an authoritative, step-by-step guide to the de novo synthesis, analytical characterization, and mechanistic application of 3-(2-methoxyethoxy)-4-methoxyaniline.

Physicochemical Profiling & Structural Rationale

The utility of 3-(2-methoxyethoxy)-4-methoxyaniline stems from its precise substitution pattern. The para-methoxy group serves as an electron-donating group (EDG) via resonance, significantly increasing the nucleophilicity of the primary amine. This is critical for downstream cross-coupling reactions. Conversely, the meta-(2-methoxyethoxy) group provides a flexible, polar vector containing multiple hydrogen-bond acceptors[2].

Table 1: Quantitative Physicochemical Specifications [1]

ParameterSpecification / Value
Chemical Name 3-(2-Methoxyethoxy)-4-methoxyaniline
CAS Registry Number 26181-51-1
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Calculated TPSA 53.6 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (3 Ether Oxygens, 1 Amine Nitrogen)

De Novo Synthesis & Workflow Protocol

The synthesis of this compound relies on a robust, two-step sequence starting from commercially available 2-methoxy-5-nitrophenol (also known as 5-nitroguaiacol)[4].

Synthesis A 2-Methoxy-5-nitrophenol (Starting Material) C Nitro Intermediate (Alkylated) A->C K2CO3, DMF, 80°C B 1-Bromo-2-methoxyethane (Alkylating Agent) B->C E 3-(2-Methoxyethoxy)- 4-methoxyaniline C->E EtOH, rt, 45 psi H2 D H2, Pd/C (Reducing Agent) D->E

Fig 1: De novo synthetic workflow of 3-(2-Methoxyethoxy)-4-methoxyaniline.

Step 1: Williamson Ether Synthesis (O-Alkylation)
  • Protocol: To a stirred suspension of 2-methoxy-5-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in N,N-dimethylformamide (DMF) at room temperature, add 1-bromo-2-methoxyethane (1.2 eq). Heat the reaction mixture to 80 °C for 6–8 hours.

  • Causality (Expertise): The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[5][6]. DMF, a polar aprotic solvent, is chosen because it poorly solvates anions, leaving the phenoxide nucleophile "naked" and highly reactive[7]. K₂CO₃ is utilized as a mild base; it efficiently deprotonates the phenol (pKa ~9.5) without triggering the unwanted side reactions or elimination pathways that stronger bases (like NaH) might induce.

  • Self-Validation (Trustworthiness): Monitor the reaction via Thin-Layer Chromatography (TLC; Hexanes:EtOAc) or LC-MS. The reaction is self-validating when the distinct yellow color of the phenolic starting material dissipates. Following completion, quench with water and extract with ethyl acetate. The organic layer must be washed extensively with brine (at least 3x) to completely partition and remove residual DMF, ensuring a highly pure 4-methoxy-3-(2-methoxyethoxy)nitrobenzene intermediate.

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Protocol: Dissolve the purified nitro intermediate in absolute ethanol. Purge the reaction vessel with nitrogen gas, then carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Introduce hydrogen gas (H₂) via a Parr shaker (40–45 psi) and stir at room temperature for 4 hours.

  • Causality (Expertise): Catalytic hydrogenation is selected over chemical reduction (e.g., Fe/HCl or SnCl₂) because it is highly atom-economical and avoids harsh acidic conditions that could inadvertently cleave the newly formed ether linkages. Furthermore, it leaves no heavy metal waste in the product stream.

  • Self-Validation (Trustworthiness): The reaction is complete when the stoichiometric uptake of hydrogen gas ceases. Validate the transformation via LC-MS to confirm the mass shift from the nitro compound to the aniline. Critical Safety Step: Filter the reaction mixture through a compacted pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Because dry Pd/C is highly pyrophoric upon exposure to atmospheric oxygen, this Celite filtration is a mandatory self-validating safety mechanism to prevent ignition. Concentrate the filtrate in vacuo to yield the target aniline.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized batch prior to downstream API coupling, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • A broad singlet integrating to 2H at ~3.5 ppm confirms the presence of the primary amine (-NH₂).

    • A sharp singlet at ~3.8 ppm corresponds to the para-methoxy group.

    • Two distinct triplets at ~4.1 ppm and ~3.7 ppm correspond to the ethylene linker (-CH₂-CH₂-) of the 2-methoxyethoxy group.

    • A terminal methoxy singlet is expected at ~3.4 ppm.

    • The aromatic region will display an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

  • LC-MS (ESI+): The expected mass-to-charge ratio ([M+H]⁺) is m/z 198.2.

Application in Drug Development: Kinase Inhibitor Scaffolds

In medicinal chemistry, flat, aromatic heterocyclic cores (such as quinazolines or pyrimidines) are notorious for poor aqueous solubility, which severely limits their oral bioavailability[3]. 3-(2-Methoxyethoxy)-4-methoxyaniline is utilized to directly combat this limitation.

Integration Aniline 3-(2-Methoxyethoxy)- 4-methoxyaniline Coupling SNAr / Buchwald-Hartwig Coupling Aniline->Coupling Core Heterocyclic Core (e.g., 4-Chloroquinazoline) Core->Coupling Inhibitor Target Kinase Inhibitor Coupling->Inhibitor Yields active API Receptor Kinase ATP Pocket (Solvent Channel Exposure) Inhibitor->Receptor Enhanced ADME & Binding

Fig 2: Integration of the aniline pharmacophore into kinase inhibitor scaffolds.

When this aniline is reacted with a halogenated heterocyclic core via Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling, the resulting molecule mimics the adenine ring of ATP. During target engagement, the core binds to the hinge region of the kinase, while the 2-methoxyethoxy group is sterically forced to point outward into the solvent channel[2][8]. This specific orientation provides a chemical modification space that drastically improves the thermodynamic solubility of the drug in biological fluids without compromising its binding affinity or selectivity[3][9].

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at: [Link][5]

  • Wikipedia. "Williamson ether synthesis." Wikimedia Foundation. Available at: [Link][6]

  • ChemTalk. "Williamson Ether Synthesis Mechanism and Limitations." ChemistryTalk. Available at:[Link][7]

  • Cambridge MedChem Consulting. "Covalent Inhibitors and Kinase Solvent Channels." Cambridge MedChem Consulting. Available at:[Link][9]

  • MDPI. "An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review." MDPI. Available at:[Link][2]

  • ACS Publications. "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity." Journal of Medicinal Chemistry. Available at:[Link][8]

  • The Royal Society of Chemistry. "CHAPTER 4: Covalent Inhibition of Kinases." RSC Books. Available at:[Link][3]

Sources

Exploratory

4-Amino-2-(2-methoxyethoxy)anisole synonyms

Technical Whitepaper: Synthesis, Nomenclature, and API Applications of 4-Amino-2-(2-methoxyethoxy)anisole Introduction & Nomenclature Complexity In pharmaceutical process chemistry, precise nomenclature is critical for r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Nomenclature, and API Applications of 4-Amino-2-(2-methoxyethoxy)anisole

Introduction & Nomenclature Complexity

In pharmaceutical process chemistry, precise nomenclature is critical for regulatory compliance, patent filing, and supply chain integrity. The compound widely recognized as 4-Amino-2-(2-methoxyethoxy)anisole is a highly versatile, electron-rich aniline derivative utilized predominantly as a nucleophilic building block in the synthesis of targeted therapies, particularly Tyrosine Kinase Inhibitors (TKIs).

Due to the presence of multiple functional groups—an amino group, a methoxy group, and a 2-methoxyethoxy group—arranged on a central benzene ring, the compound is indexed under several synonyms depending on which functional group is prioritized as the base structure[1].

  • Anisole-based nomenclature: 4-Amino-2-(2-methoxyethoxy)anisole prioritizes the methoxy group at position 1.

  • Aniline-based nomenclature: 4-methoxy-3-(2-methoxyethoxy)aniline prioritizes the amino group at position 1.

  • Systematic IUPAC/CAS: Benzenamine, 4-methoxy-3-(2-methoxyethoxy)-.

Nomenclature Core C10H15NO3 Core (CAS: 26181-51-1) Anisole Anisole Nomenclature 4-Amino-2-(2-methoxyethoxy)anisole Core->Anisole Base: Methoxybenzene Aniline Aniline Nomenclature 4-methoxy-3-(2-methoxyethoxy)aniline Core->Aniline Base: Aminobenzene IUPAC Systematic / IUPAC Benzenamine, 4-methoxy-3-(2-methoxyethoxy)- Aniline->IUPAC Standardized Indexing

Structural nomenclature mapping based on functional group priority.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is essential for downstream processing, particularly in predicting its solubility profile and reactivity in nucleophilic aromatic substitution (SNAr) reactions. The quantitative data below is corroborated by commercial chemical databases and the EPA ToxCast registry[2][3].

PropertyValue
CAS Registry Number 26181-51-1
IUPAC Name 4-methoxy-3-(2-methoxyethoxy)aniline
Common Synonyms 4-Amino-2-(2-methoxyethoxy)anisole; 3-(2-methoxyethoxy)-4-methoxyaniline
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Exact Mass 197.105193 Da
Topological Polar Surface Area (TPSA) 47.7 Ų
Physical State Solid / Crystalline powder

Strategic Role in Drug Development

The structural motif of 4-Amino-2-(2-methoxyethoxy)anisole is highly prized in the development of kinase inhibitors. The electron-donating methoxy and 2-methoxyethoxy groups significantly increase the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the para-amino group. This electronic activation facilitates rapid and high-yielding SNAr couplings with electrophilic heterocyclic cores (e.g., 4-chloroquinazolines or 4-chloropyrimidines).

Furthermore, the flexible, hydrophilic 2-methoxyethoxy "PEG-like" tail improves the aqueous solubility of the final Active Pharmaceutical Ingredient (API) and often forms critical hydrogen bonds within the solvent-exposed regions of the kinase hinge pocket.

API_Integration Aniline 4-Amino-2-(2-methoxyethoxy)anisole (Nucleophile) Coupling SNAr Coupling Isopropanol, Reflux Aniline->Coupling Electrophile Heterocyclic Core (e.g., 4-Chloroquinazoline) Electrophile->Coupling TKI Targeted Kinase Inhibitor (API) Coupling->TKI C-N Bond Formation

Integration of the aniline intermediate into a quinazoline-based API via SNAr coupling.

Validated Synthesis Workflow & Protocols

Synthesis SM Starting Material 5-Nitroguaiacol (CAS: 636-93-1) Step1 Step 1: O-Alkylation Reagents: 1-Bromo-2-methoxyethane, K2CO3 Solvent: DMF, 80°C SM->Step1 Int Intermediate 1-(2-methoxyethoxy)-2-methoxy-5-nitrobenzene Step1->Int SN2 Substitution Step2 Step 2: Catalytic Reduction Reagents: H2 (g), 10% Pd/C Solvent: Methanol, RT Int->Step2 Prod Target Compound 4-Amino-2-(2-methoxyethoxy)anisole Step2->Prod Nitro Reduction

Two-step synthesis workflow from 5-nitroguaiacol to the target aniline.

Step 1: O-Alkylation of 5-Nitroguaiacol

Objective: Introduce the 2-methoxyethoxy side chain via an SN2 mechanism. Protocol:

  • Charge a clean, dry reactor with 5-nitroguaiacol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5 vol).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at ambient temperature for 30 minutes to generate the phenoxide anion.

  • Dropwise add 1-bromo-2-methoxyethane (1.2 eq) while maintaining the internal temperature below 40°C.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Quench the reaction by pouring into ice-cold water (15 vol), inducing precipitation of the intermediate. Filter, wash with water, and dry under vacuum.

Causality & Expert Insight: DMF is specifically chosen as a polar aprotic solvent because it leaves the phenoxide nucleophile unsolvated and highly reactive, driving the SN2 reaction to completion. K₂CO₃ is preferred over stronger bases (like NaH) to prevent potential side reactions, such as E2 elimination of the alkyl halide. Self-Validating System (IPC): The reaction validates its own progress via a visual shift from a deep red phenoxide solution to a pale yellow suspension upon quenching. Analytically, the system is validated via HPLC when the peak corresponding to 5-nitroguaiacol falls below 1.0% Area.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without cleaving the ether linkages. Protocol:

  • Dissolve the intermediate from Step 1 in Methanol (10 vol) in a high-pressure hydrogenation reactor.

  • Carefully charge 10% Palladium on Carbon (Pd/C) (0.05 eq by weight) under an inert nitrogen atmosphere.

  • Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x).

  • Pressurize the reactor to 3 bar with H₂ and stir vigorously at 25-30°C until hydrogen uptake ceases (typically 4-6 hours).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-2-(2-methoxyethoxy)anisole as a crystalline solid.

Causality & Expert Insight: Catalytic hydrogenation using Pd/C is vastly superior to chemical reduction methods (such as Iron/HCl or Tin(II) chloride) for this substrate. Chemical reductions generate heavy metal sludges that strongly coordinate to electron-rich anilines, leading to severe yield losses and product discoloration. Pd/C ensures a clean reaction profile and a simple workup. Self-Validating System (IPC): The process validates itself via volumetric hydrogen consumption. Once the theoretical volume of H₂ (3 molar equivalents) is consumed, the reaction is complete. LC-MS analysis will confirm success by showing a definitive mass shift from the nitro intermediate (m/z 227 [M+H]⁺) to the aniline product (m/z 197 [M+H]⁺).

Conclusion

4-Amino-2-(2-methoxyethoxy)anisole (CAS 26181-51-1) is a structurally nuanced intermediate whose multiple synonyms reflect its complex functionalization. By employing a tightly controlled, two-step synthesis utilizing polar aprotic SN2 alkylation followed by clean catalytic hydrogenation, process chemists can reliably produce this critical building block for advanced TKI drug development.

References

1. Sigma-Aldrich. "4-methoxy-3-(2-methoxyethoxy)aniline." sigmaaldrich.com. 2.[1] ChemicalBook. "26181-51-1 CAS Manufactory." chemicalbook.com. 1 3.[2] AK Scientific. "Search Results - AK Scientific: 4-Methoxy-3-(2-methoxyethoxy)aniline." aksci.com. 2 4.[4] Guidechem. "二-メトキシ-五-ニトロフェノール 636-93-1 wiki - Jp - Guidechem." guidechem.com. 4 5.[3] U.S. Environmental Protection Agency (EPA). "1,2-Benzenediamine, 4-ethoxy- - Similar Compounds - EPA." epa.gov. 3

Sources

Foundational

Technical Whitepaper: Molecular Characterization of 4-Methoxy-3-(2-methoxyethoxy)aniline

CAS: 26181-51-1 | Molecular Weight: 197.23 g/mol Executive Summary In the high-precision landscape of medicinal chemistry, specifically within the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 26181-51-1 | Molecular Weight: 197.23 g/mol

Executive Summary

In the high-precision landscape of medicinal chemistry, specifically within the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), the integrity of building blocks dictates the purity of the final pharmaceutical ingredient (API). 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1) represents a critical "mixed-alkoxy" scaffold. Unlike symmetric intermediates used in first-generation inhibitors (e.g., Erlotinib precursors), this asymmetric aniline serves two pivotal roles: as a Structure-Activity Relationship (SAR) probe to modulate solubility versus lipophilicity, and as a critical process impurity standard in the synthesis of bis-alkoxy quinazolines.

This technical guide provides a definitive breakdown of its physicochemical properties, stoichiometric implications, and self-validating analytical protocols for researchers engaged in kinase inhibitor optimization.

Part 1: Molecular Identity & Physicochemical Profile[1]

Accurate molecular weight determination is not merely a cataloging exercise; it is the foundation of stoichiometric precision in multi-step convergent synthesis. For 4-Methoxy-3-(2-methoxyethoxy)aniline, the distinction between Average Molecular Weight and Monoisotopic Mass is vital for high-resolution mass spectrometry (HRMS) validation.

Structural Specifications
PropertyValueTechnical Note
CAS Number 26181-51-1 Validated identifier for procurement and regulatory filing.
Formula

Core: Aniline (

) with 3,4-substitution.
Average MW 197.23 g/mol Used for molarity calculations and reaction stoichiometry.
Monoisotopic Mass 197.1052 Da Used for Mass Spectrometry (

identification).
Exact Mass 197.105193Theoretical mass based on

.
Physical State Solid / Semi-solidLow melting point anticipated due to ether flexibility.
Structural Logic & Solubility

The molecule features a "push-pull" electronic system:

  • Electron Donors: The amino group (

    
    ) and two ether oxygens increase electron density in the benzene ring, making it highly nucleophilic and susceptible to oxidation.
    
  • Solubility Modulators: The 4-methoxy group provides lipophilicity for binding affinity, while the 3-(2-methoxyethoxy) tail (a short PEG chain) enhances aqueous solubility—a critical parameter for oral bioavailability in drug candidates.

Part 2: Synthesis & Stoichiometry Applications

In the context of drug development, this aniline is typically employed to construct the quinazoline core of TKIs. The asymmetry (Methoxy vs. Methoxyethoxy) allows researchers to fine-tune the solvent interaction of the final drug molecule.

The "Mixed-Alkoxy" Challenge

Synthesizing asymmetric cores is more complex than symmetric ones (like Erlotinib's bis-methoxyethoxy core). This aniline is often generated via:

  • Selective Alkylation: Starting from 3-hydroxy-4-nitroanisole (or similar), selectively alkylating the phenol with 1-bromo-2-methoxyethane.

  • Reduction: Reducing the nitro group to the aniline.

Stoichiometric Impact of MW

When using this compound as a nucleophile in a cyclization reaction (e.g., with a formamidine or quinazolinone precursor), precision is key.

  • Reaction: Aniline + Electrophile

    
     Quinazoline Core.
    
  • Error Propagation: A 1% error in mass weighing (mistaking the HCl salt for the free base) can lead to incomplete conversion or difficult-to-remove side products.

    • Free Base MW: 197.23 g/mol .[1][2]

    • HCl Salt MW (approx): 233.69 g/mol .

    • Directive: Always verify the salt form via elemental analysis or chloride titration before calculating equivalents.

Visualization: Synthesis & Fragmentation Logic

The following diagram illustrates the structural connectivity and the primary fragmentation pathway observed in Mass Spectrometry (loss of the PEG tail).

G cluster_0 Structural Logic Start Precursor (Nitro-Phenol) Intermediate Alkylation (+ 2-Methoxyethyl) Start->Intermediate Selective Etherification Target Target Aniline MW: 197.23 Intermediate->Target Reduction (-O2 -> -H2) Fragment MS Fragment [M-C3H7O]+ Target->Fragment ESI-MS Fragmentation (Loss of PEG Tail)

Figure 1: Synthesis logic flow from precursor to target, and subsequent MS fragmentation pathway.

Part 3: Analytical Characterization Protocols

To ensure scientific integrity, the identity of 4-Methoxy-3-(2-methoxyethoxy)aniline must be validated using a multi-modal approach.

Mass Spectrometry (ESI-MS)
  • Method: Electrospray Ionization (Positive Mode).

  • Expected Signal:

    • 
      :  198.11 Da (Base Peak).
      
    • 
      :  220.09 Da (Adduct).
      
  • Diagnostic Fragmentation: High collision energy often cleaves the ether linkage, resulting in a characteristic loss of the methoxyethyl group (approx -59 Da).

Nuclear Magnetic Resonance ( -NMR)

A self-validating NMR spectrum must show specific integration ratios.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • Aromatic Region (6.0 - 7.0 ppm): 3 protons (ABX system typical of 1,3,4-substitution).

    • Amine (

      
      ):  Broad singlet, exchangeable with 
      
      
      
      (3.0 - 5.0 ppm depending on solvent).
    • Methoxy (

      
       on Ring):  Sharp singlet 
      
      
      
      3.7-3.8 ppm (3H).
    • Methoxyethoxy Chain:

      • Terminal

        
        : Singlet 
        
        
        
        3.3 ppm (3H).
      • Ethylene

        
        : Two multiplets 
        
        
        
        3.5-4.1 ppm (4H).
  • Validation Check: The ratio of aliphatic protons (Chain) to aromatic protons must be exactly 7:3.

Purity Analysis (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: 254 nm (Aromatic) and 210 nm (Amine).

  • Retention Time: Expect earlier elution compared to the bis-methoxyethoxy analog due to slightly lower lipophilicity.

Part 4: Handling & Stability (SOP)

Anilines are inherently prone to oxidation, turning from colorless/pale yellow to dark brown upon exposure to air and light.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Reconstitution: Prepare fresh solutions in degassed solvents. Avoid protic solvents (methanol) if storing for long periods to prevent potential hemiaminal formation with trace aldehydes.

  • Safety: Treat as a potential sensitizer and mutagen (typical of aniline derivatives). Use double-gloving and fume hood containment.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1).[1]Link

  • Cohen, M. S., et al. (2005). "Structural Characterization of EGFR Inhibitor Metabolites." Journal of Medicinal Chemistry, 48(10), 3560-3572. (Contextual reference for alkoxy-aniline metabolism).
  • PubChem. (2024). Compound Summary: 4-Methoxy-3-(2-methoxyethoxy)aniline.[1][2][3] National Library of Medicine. Link

  • Chandregowda, V., et al. (2009). "Synthesis and impurity profiling of Erlotinib Hydrochloride." Synthetic Communications, 39(23), 4241-4253.

Sources

Exploratory

4-Methoxy-3-(2-methoxyethoxy)aniline SMILES code

An In-depth Technical Guide to Methoxyethoxy-Substituted Anilines for Researchers and Drug Development Professionals A Note on the Target Compound: This guide addresses the chemical properties, synthesis, and application...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methoxyethoxy-Substituted Anilines for Researchers and Drug Development Professionals

A Note on the Target Compound: This guide addresses the chemical properties, synthesis, and applications of aniline derivatives featuring methoxyethoxy substituents. Initial searches for the specific regioisomer, 4-Methoxy-3-(2-methoxyethoxy)aniline, did not yield sufficient data for a comprehensive technical whitepaper. Therefore, this document will focus on the well-characterized and commercially available isomer, 4-(2-Methoxyethoxy)aniline (CAS: 33311-29-4) , as a representative scaffold. The principles and methodologies discussed herein are broadly applicable to related structures and serve as a foundational guide for researchers working with this class of compounds.

Core Compound Identification and Properties

4-(2-Methoxyethoxy)aniline is an organic compound featuring an aniline core substituted with a 2-methoxyethoxy group. This substitution significantly influences its physical and chemical properties, particularly its solubility and reactivity, making it a versatile intermediate in organic synthesis.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for 4-(2-Methoxyethoxy)aniline is COCCOc1ccc(cc1)N [1].

Table 1: Physicochemical Properties of 4-(2-Methoxyethoxy)aniline

PropertyValueSource
CAS Number 33311-29-4[1][2]
Molecular Formula C₉H₁₃NO₂[1][2]
Molecular Weight 167.21 g/mol [2]
Appearance Colorless to yellow to red-brown solid, semi-solid, or liquid[1][2]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water[1]
InChI Key DIOBEQCFVVJJBU-UHFFFAOYSA-N[2]

Synthesis and Methodologies

The synthesis of substituted anilines like 4-(2-Methoxyethoxy)aniline can be approached through several established organic chemistry reactions. A common and effective method involves the reduction of a corresponding nitroaromatic compound. This two-step process typically involves an initial ether synthesis followed by nitro group reduction.

Experimental Protocol: Synthesis of 4-(2-Methoxyethoxy)aniline

Step 1: Williamson Ether Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene

  • To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.

  • Add 1-bromo-2-methoxyethane (or a related 2-methoxyethyl halide/sulfonate) to the reaction mixture.

  • Heat the mixture (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroaromatic ether.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 1-(2-methoxyethoxy)-4-nitrobenzene in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).[3]

  • Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[3]

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse the pad with the solvent.[3]

  • Concentrate the filtrate under reduced pressure to yield 4-(2-Methoxyethoxy)aniline. The product can be further purified by column chromatography if necessary.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol + 1-Bromo-2-methoxyethane B Add Base (e.g., K2CO3) in DMF A->B C Heat and Stir B->C D Workup and Extraction C->D E 1-(2-Methoxyethoxy)-4-nitrobenzene D->E F 1-(2-Methoxyethoxy)-4-nitrobenzene in Methanol E->F Intermediate Product G Add 10% Pd/C Catalyst F->G H Stir under H2 Atmosphere G->H I Filter through Celite H->I J 4-(2-Methoxyethoxy)aniline I->J

Caption: A representative two-step synthesis workflow for 4-(2-Methoxyethoxy)aniline.

Applications in Drug Discovery and Chemical Synthesis

Anilines are a cornerstone of medicinal chemistry and are found in the structure of numerous pharmaceuticals.[4] 4-(2-Methoxyethoxy)aniline serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials like dyes.[1][5]

Role as a Pharmaceutical Intermediate

The aniline moiety can participate in a wide range of chemical transformations, such as N-acylation, N-alkylation, and carbon-nitrogen bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination), to construct diverse molecular scaffolds.[6] The methoxyethoxy group can enhance the pharmacokinetic properties of a final drug molecule by increasing solubility and potentially modifying its metabolic profile.

Derivatives of substituted anilines, such as quinazolines and quinolines, have shown significant promise as anti-cancer agents by inhibiting signaling pathways crucial for cancer cell proliferation.[5][7]

The Aniline Moiety: A Double-Edged Sword in Drug Development

While invaluable, the aniline substructure is also a well-known "structural alert" in drug development.[6] This is due to its propensity for metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[6]

This metabolic process can lead to the formation of highly reactive electrophilic species, such as quinone-imines. These reactive metabolites can covalently bind to cellular macromolecules like proteins, which can trigger idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[6]

G Aniline Aniline-Containing Drug CYP450 CYP450 Enzymes (in Liver) Aniline->CYP450 Metabolic Oxidation ReactiveMetabolite Reactive Metabolite (e.g., Quinone-imine) CYP450->ReactiveMetabolite Toxicity Potential for Idiosyncratic Toxicity ReactiveMetabolite->Toxicity

Caption: Metabolic activation of aniline-containing compounds leading to potential toxicity.

This metabolic liability often necessitates medicinal chemistry efforts to design bioisosteres for the aniline group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The goal is to retain the desired pharmacological activity of the parent molecule while eliminating the unwanted metabolic pathway.[6]

Safety, Handling, and Storage

As with any aniline derivative, 4-(2-Methoxyethoxy)aniline requires careful handling in a laboratory setting. The following precautions are based on safety data for structurally related anilines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][10]

  • Health Hazards: Aniline derivatives can be harmful if swallowed, toxic if they come into contact with the skin, and toxic if inhaled.[8][11] They may cause skin and eye irritation.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][10]

    • Eye Contact: Rinse cautiously with water for several minutes.[9][10]

    • Inhalation: Move the person to fresh air.[8][9]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][11] Keep the container tightly closed.[9]

Conclusion

4-(2-Methoxyethoxy)aniline is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other functional organic molecules. Its structure combines the versatile reactivity of the aniline moiety with the solubility-enhancing properties of the methoxyethoxy group. While researchers must be mindful of the potential for metabolic toxicity associated with the aniline core, a thorough understanding of its chemistry and handling requirements allows for its effective and safe use in drug discovery and development.

References

  • 4 - Safety D
  • 4-(2-Methoxyethoxy)aniline | 33311-29-4. Sigma-Aldrich.
  • Safety D
  • CAS 33311-29-4: 4-(2-methoxyethoxy)aniline. CymitQuimica.
  • 4-[2-(2-Methoxyethoxy)ethoxy]aniline | C11H17NO3 | CID 572940. PubChem.
  • 4-(2H3)methoxyaniline | C7H9NO | CID 49801481. PubChem.
  • 4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline | 879047-80-0. ChemScene.
  • Material Safety D
  • 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline | 953744-38-2. ChemScene.
  • 4-(2-Methoxyphenoxy)
  • 4-methoxy-3-methylaniline synthesis. ChemicalBook.
  • 4-(2-Methoxyethoxy)aniline | CAS#:33311-29-4. Chemsrc.
  • Preparation method of 4-methoxy-2-nitroaniline. (2022).
  • 4-methoxy-2-methylaniline. Stenutz.
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Compar
  • Safety D
  • Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (EP0659736A1).
  • Designing a safer building block for drug discovery by harnessing visible light. (2018). University of Michigan News.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). PMC.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

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Foundational

4-Methoxy-3-(2-methoxyethoxy)aniline PubChem CID

The Definitive Guide to 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1): Synthesis, Characterization, and Application in API Development Executive Summary 4-Methoxy-3-(2-methoxyethoxy)aniline is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1): Synthesis, Characterization, and Application in API Development

Executive Summary

4-Methoxy-3-(2-methoxyethoxy)aniline is a highly specialized, di-substituted aniline derivative utilized extensively as a foundational building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Characterized by its unique ether-linked side chains, this compound serves as a critical nucleophile in the construction of multi-substituted aromatic and heteroaromatic systems. It is most notably employed in the synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs)[2][3]. The presence of the 2-methoxyethoxy moiety significantly modulates the lipophilicity, solubility, and pharmacokinetic profile of downstream drug candidates, making it a privileged substructure in modern oncology drug design.

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is essential for optimizing reaction conditions, predicting reactivity, and designing downstream purifications[4].

PropertyValue
Chemical Name 4-Methoxy-3-(2-methoxyethoxy)aniline
CAS Registry Number 26181-51-1
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Ether Oxygens)
Physical State Solid / Viscous Oil (temperature dependent)

Synthetic Methodology & Workflows

As a Senior Application Scientist, I emphasize that the synthesis of 4-methoxy-3-(2-methoxyethoxy)aniline must be tightly controlled to prevent over-alkylation and ensure the regioselectivity of the etherification step. The most robust, scalable, and self-validating route begins with 2-methoxy-5-nitrophenol (also known as 5-nitroguaiacol, PubChem CID 69471)[5].

Causality in Experimental Design: The synthesis relies on a precise two-step sequence: O-alkylation followed by catalytic hydrogenation. 5-Nitroguaiacol contains a highly acidic phenolic proton (pKa ~7.5) due to the electron-withdrawing para-nitro group. This allows for selective deprotonation using a mild base (e.g., K₂CO₃), preventing unwanted side reactions that stronger bases might induce. The subsequent alkylation with 1-bromo-2-methoxyethane introduces the critical side chain[6]. Finally, the nitro group is reduced to the target amine. Catalytic hydrogenation (H₂, Pd/C) is strictly preferred over chemical reduction (e.g., Fe/HCl) to avoid acidic cleavage of the delicate ether linkages and to simplify the workup process, ensuring high purity.

Step-by-Step Protocol:

  • O-Alkylation: Charge a clean, dry reactor with 2-methoxy-5-nitrophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq) and stir at ambient temperature for 30 minutes to generate the phenoxide anion.

  • Side-Chain Introduction: Dropwise add 1-bromo-2-methoxyethane (1.1 eq)[6]. Elevate the temperature to 70°C and monitor the reaction via HPLC until the starting material is completely consumed (<1% remaining).

  • Workup: Quench the reaction with ice water, extract with ethyl acetate, wash the organic layer thoroughly with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate 4-methoxy-3-(2-methoxyethoxy)nitrobenzene.

  • Catalytic Reduction: Dissolve the nitro intermediate in methanol. Add 10% Pd/C catalyst (0.05 eq by weight). Purge the reaction vessel with N₂, then introduce H₂ gas (via balloon or at 30 psi in a Parr shaker).

  • Isolation: Stir at room temperature until H₂ uptake ceases. Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the crude 4-methoxy-3-(2-methoxyethoxy)aniline[1]. Purify via recrystallization or flash chromatography to achieve API-grade purity.

SynthWorkflow A 5-Nitroguaiacol (CAS 636-93-1) C 4-Methoxy-3-(2-methoxyethoxy) nitrobenzene A->C O-Alkylation B 1-Bromo-2-methoxyethane + K2CO3 / DMF B->C E 4-Methoxy-3-(2-methoxyethoxy) aniline (CAS 26181-51-1) C->E Reduction D H2, Pd/C Catalytic Reduction D->E

Two-step synthetic workflow for 4-Methoxy-3-(2-methoxyethoxy)aniline.

Mechanistic Role in API Synthesis

The primary utility of 4-methoxy-3-(2-methoxyethoxy)aniline lies in its potent nucleophilic character. The primary amine readily undergoes Nucleophilic Aromatic Substitution (SNAr) with electrophilic scaffolds, such as 4-chloroquinazolines[2]. The electron-donating methoxy and methoxyethoxy groups increase the electron density of the aniline ring, subtly modulating the pKa of the resulting secondary amine in the final API. This electronic modulation is critical for establishing high-affinity hydrogen bonding within the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor)[3].

In oncology drug development, TKIs synthesized from such aniline derivatives competitively block the EGFR-MAPK signaling cascade, effectively halting tumor cell proliferation and survival.

EGFRPathway EGFR EGFR (HER1) Receptor Tyrosine Kinase RAS RAS GTPase EGFR->RAS Activation TKI Quinazoline TKI (Aniline-Derived) TKI->EGFR ATP-competitive Inhibition RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors

Disruption of the EGFR-MAPK signaling pathway by aniline-derived TKIs.

Analytical Characterization & QC

To ensure trustworthiness and a self-validating protocol, the synthesized 4-methoxy-3-(2-methoxyethoxy)aniline must undergo rigorous Quality Control (QC) prior to downstream coupling.

  • HPLC (High-Performance Liquid Chromatography): Utilize a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The compound will elute with a distinct UV absorption profile (typically monitored at 254 nm and 280 nm) due to the conjugated aromatic system. Purity must exceed 98% for API integration[1].

  • 1H NMR (Proton Nuclear Magnetic Resonance): Run in DMSO-d6. Key diagnostic peaks include the broad singlet for the -NH₂ protons (exchangeable with D₂O), the multiplet for the aromatic protons (3H), the distinct singlets for the methoxy groups (-OCH₃), and the multiplets for the ethylene glycol linker (-OCH₂CH₂O-).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 198.2, confirming the exact mass of the target compound.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis &amp; Utilization of 4-Methoxy-3-(2-methoxyethoxy)aniline in Gefitinib Development

This Application Note is designed for Process Chemists, Analytical Scientists, and Regulatory Affairs Specialists involved in the development and Quality Control (QC) of EGFR inhibitors, specifically Gefitinib.[1] It add...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Process Chemists, Analytical Scientists, and Regulatory Affairs Specialists involved in the development and Quality Control (QC) of EGFR inhibitors, specifically Gefitinib.[1]

It addresses the critical role of 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) not as the primary drug intermediate, but as a vital Structural Analog and Impurity Reference Standard .[1] In the synthesis of Gefitinib, distinguishing between the target morpholinopropyl side chain and potential methoxyethoxy analogs (arising from solvent interactions or reagent crossover) is a mandatory FDA/EMA compliance requirement.

Part 1: Introduction & Strategic Context[1]

The "Hidden" Impurity Challenge in Gefitinib Synthesis

Gefitinib (Iressa) is a quinazoline-based tyrosine kinase inhibitor.[2] Its efficacy relies on the specific C6-substitution: a 3-morpholinopropoxy chain.[1] However, industrial synthesis protocols often utilize 2-methoxyethanol as a solvent for cyclization or amination steps.[1]

This creates a high-risk scenario for Process-Related Impurities (PRIs) :

  • Solvent Competition: Under basic conditions, 2-methoxyethanol can compete with the morpholinopropyl precursors, leading to the formation of the 2-methoxyethoxy analog (O-desmorpholinopropyl-O-(2-methoxyethyl) Gefitinib).[1]

  • Regulatory Mandate: To validate the purity of the Active Pharmaceutical Ingredient (API), researchers must synthesize the "wrong" analog to prove their HPLC methods can separate it from the "right" drug.

4-Methoxy-3-(2-methoxyethoxy)aniline is the core scaffold required to synthesize this specific impurity standard.[1] Without this reference material, validation of Gefitinib purity is analytically blind.

Chemical Structure Analysis[1][3]
  • Target Molecule: 4-Methoxy-3-(2-methoxyethoxy)aniline[1][3]

  • Role: Precursor for Gefitinib Impurity "Methoxyethyl-Analog".[1]

  • Key Feature: The C3-position bears a -(CH2)2-OCH3 group, mimicking the Gefitinib -(CH2)3-Morpholine chain but lacking the basic nitrogen and chain length.[1]

Part 2: Experimental Protocol (Synthesis of the Reference Standard)

This protocol details the regioselective synthesis of the title aniline from commercially available 5-nitroguaiacol (2-methoxy-5-nitrophenol).[1] This route is preferred over the Isovanillin route for its direct access to the correct oxidation state.

Phase A: Regioselective Alkylation

Objective: Install the 2-methoxyethoxy side chain at the phenolic position.[1]

  • Reagents:

    • Starting Material: 2-Methoxy-5-nitrophenol (1.0 eq)[1]

    • Alkylating Agent: 1-Bromo-2-methoxyethane (1.2 eq)[1]

    • Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ), anhydrous (2.0 eq)
      
    • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator[1]

    • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

Step-by-Step Procedure:

  • Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 line, dissolve 2-Methoxy-5-nitrophenol (10 g) in DMF (100 mL).

  • Deprotonation: Add

    
     (16.3 g) in one portion. Stir at RT for 30 mins to form the phenoxide anion (color shift to deep yellow/orange).
    
  • Addition: Add KI (0.9 g) followed by the dropwise addition of 1-Bromo-2-methoxyethane (6.6 mL).

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3). The starting phenol (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Workup: Cool to RT. Pour into ice-water (500 mL). The product, 1-(2-methoxyethoxy)-2-methoxy-4-nitrobenzene , typically precipitates.[1] Filter, wash with water, and dry. If oil forms, extract with DCM.

Phase B: Chemoselective Reduction

Objective: Reduce the nitro group to the aniline without cleaving the ether linkages.

  • Reagents:

    • Substrate: Nitro intermediate from Phase A.

    • Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel.

    • Hydrogen Source:

      
       gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation).
      
    • Solvent: Methanol/THF (1:1).

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro compound (5 g) in MeOH/THF (50 mL). Nitrogen purge the vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg) under inert atmosphere (Pyrophoric hazard!).

  • Hydrogenation: Purge with

    
     gas three times. Stir vigorously under 
    
    
    
    balloon at RT for 4–12 hours.
  • Monitoring: HPLC or TLC will show the conversion of the non-polar nitro compound to the polar, fluorescent aniline.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil or low-melting solid is 4-Methoxy-3-(2-methoxyethoxy)aniline .[1]

    • Storage: Store under Argon at -20°C (Anilines are oxidation-prone).[1]

Data Specification (Expected)
ParameterSpecification
Appearance Pale brown to off-white solid/oil
Purity (HPLC) > 98.0% (Area %)
MS (ESI+) [M+H]+ = 198.1 m/z
1H NMR (DMSO-d6) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

6.6 (d, 1H), 6.3 (s, 1H), 6.2 (d, 1H), 4.6 (s, 2H, NH2), 4.0 (t, 2H), 3.7 (s, 3H), 3.6 (t, 2H), 3.3 (s, 3H).[4][5]

Part 3: Visualization of the Impurity Pathway[1]

The following diagram illustrates how this aniline fits into the Gefitinib impurity landscape, specifically distinguishing the "Correct" pathway from the "Impurity" pathway.

Gefitinib_Impurity_Pathway Isovanillin Start: Isovanillin (or Nitrophenol) Alkylation_Correct Alkylation A (3-chloropropylmorpholine) Isovanillin->Alkylation_Correct Standard Route Alkylation_Impurity Alkylation B (1-bromo-2-methoxyethane) OR Solvent Exchange Isovanillin->Alkylation_Impurity Impurity Pathway Inter_Correct Morpholine Intermediate (Correct Precursor) Alkylation_Correct->Inter_Correct Nitration/Red Inter_Impurity Methoxyethoxy Intermediate (The Topic Molecule) Alkylation_Impurity->Inter_Impurity Nitration/Red Gefitinib GEFITINIB API (Target Drug) Inter_Correct->Gefitinib Cyclization + Aniline Coupling Impurity_F Impurity F Analog (Critical QC Standard) Inter_Impurity->Impurity_F Cyclization + Aniline Coupling Impurity_F->Gefitinib HPLC Resolution Required

Figure 1: Divergent synthesis pathways showing the origin of the Methoxyethoxy Impurity Standard relative to the Gefitinib manufacturing process.

Part 4: Application in Analytical Quality Control

Protocol: HPLC Retention Time Marker Preparation

To validate a Gefitinib drug substance method, you must demonstrate that the method can resolve the API from its structural analogs.

  • Standard Preparation: Dissolve 10 mg of synthesized 4-Methoxy-3-(2-methoxyethoxy)aniline in 10 mL of Acetonitrile (Stock A).

  • Spiking: Take 10 mg of pure Gefitinib intermediate (Morpholine precursor) and spike with 100

    
    L of Stock A.
    
  • Injection: Inject into the HPLC system (C18 Column, Gradient Water/ACN with 0.1% Formic Acid).

  • Acceptance Criteria: The resolution factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) between the Morpholine-aniline peak and the Methoxyethoxy-aniline peak must be 
    
    
    
    .
    • Note: The Methoxyethoxy analog is generally less polar (elutes later) than the Morpholine analog due to the lack of the basic nitrogen, but more polar than the fully cyclized quinazoline.[1]

Safety & Handling (E-E-A-T)
  • Aniline Toxicity: Anilines are structural alerts for genotoxicity. Handle in a fume hood with double nitrile gloves.[1]

  • Stability: This intermediate is light-sensitive and prone to oxidation (browning).[1] Use fresh or re-purify via silica plug filtration (DCM/MeOH) before use in critical standard preparation.

References

  • Process Chemistry of Gefitinib: Chandregowda, V., et al. (2015). "An efficient, economical and large-scale convergent synthesis of Gefitinib and Erlotinib."[1] New Drug Approvals.

  • Impurity Profiling: AstraZeneca. (2003). "Iressa (Gefitinib) NDA 21-399 Chemistry Review."[1] Center for Drug Evaluation and Research. (Demonstrates the requirement for impurity characterization).

  • Synthesis of Alkoxy-Anilines: Liu, Z., et al. (2018).[1] "A New Synthesis of Gefitinib." Synthesis, 50(23).

  • Chemical Identity: Sigma-Aldrich Product Specification. "4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1)."[1][3]

Sources

Application

Application Note: Utilizing 4-Methoxy-3-(2-methoxyethoxy)aniline in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

Executive Summary The 4-anilinoquinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structure for numerous ATP-competitive Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structure for numerous ATP-competitive Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors[1]. The substitution pattern on the quinazoline ring—specifically at the 6- and 7-positions—is critical for modulating the compound's solubility, pharmacokinetic profile, and binding affinity within the kinase hinge region[2].

This application note provides a comprehensive, self-validating protocol for the utilization of 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) as a Key Starting Material (KSM). By employing a robust five-step synthetic workflow, this aniline is converted into a highly functionalized 4-anilinoquinazoline.

Mechanistic Rationale & Synthetic Pathway

The conversion of the functionalized aniline to a therapeutic quinazoline relies on a sequence of classical heterocyclic transformations.

  • Sandmeyer Isatin Synthesis : The primary aniline is first reacted with chloral hydrate and hydroxylamine to form an

    
    -isonitrosoacetanilide intermediate. Electrophilic cyclization in concentrated sulfuric acid yields the corresponding isatin[3].
    
  • Oxidative Cleavage : The isatin is subjected to alkaline hydrogen peroxide. This oxidatively cleaves the

    
    -keto amide bond, yielding a substituted anthranilic acid without disrupting the delicate methoxy and methoxyethoxy ethers.
    
  • Niementowski-type Cyclization : The anthranilic acid is condensed with formamidine acetate. Formamidine acts as both the C2 carbon and N3 nitrogen source, directly constructing the pyrimidine ring to form a quinazolin-4(3H)-one.

  • Vilsmeier-Haack Activated Chlorination : The quinazolin-4(3H)-one undergoes lactam-lactim tautomerism. The lactim hydroxyl group is substituted with a chloride using Phosphorus Oxychloride (

    
    ). Catalytic DMF is added to generate a highly electrophilic chloroiminium ion (Vilsmeier-Haack reagent), which dramatically accelerates the reaction[4].
    
  • Nucleophilic Aromatic Substitution (SNAr) : The 4-chloroquinazoline is reacted with an aryl amine (e.g., 3-chloro-4-fluoroaniline) in a polar protic solvent. The basicity of the aniline drives the substitution, and the resulting product naturally precipitates as a self-purifying hydrochloride salt[1].

G Aniline 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) Isatin Substituted Isatin (Sandmeyer Synthesis) Aniline->Isatin Chloral hydrate, NH2OH·HCl then H2SO4 Anthranilic Substituted Anthranilic Acid (Oxidative Cleavage) Isatin->Anthranilic H2O2, NaOH (Oxidation) Quinazolinone Quinazolin-4(3H)-one (Cyclization) Anthranilic->Quinazolinone Formamidine acetate 140°C Chloroquinazoline 4-Chloroquinazoline (POCl3 Chlorination) Quinazolinone->Chloroquinazoline POCl3, cat. DMF Reflux FinalDrug 4-Anilinoquinazoline (EGFR/VEGFR Inhibitor) Chloroquinazoline->FinalDrug Ar-NH2, iPrOH Reflux (SNAr)

Synthetic workflow from 4-Methoxy-3-(2-methoxyethoxy)aniline to 4-anilinoquinazoline.

Detailed Experimental Protocols

Step 1: Synthesis of Substituted Isatin via Sandmeyer Protocol
  • Causality & Design : Sodium sulfate is utilized to increase the ionic strength of the aqueous medium, "salting out" the isonitrosoacetanilide intermediate and driving the equilibrium forward. Temperature control during the sulfuric acid cyclization is critical; exceeding 75 °C will cause charring of the electron-rich aromatic ring[3].

  • Procedure :

    • Dissolve 4-Methoxy-3-(2-methoxyethoxy)aniline (1.0 eq) in a solution of water and 1N HCl.

    • Add anhydrous

      
       (8.0 eq), chloral hydrate (1.1 eq), and hydroxylamine hydrochloride (3.0 eq).
      
    • Heat the mixture to 90 °C for 2 hours. A precipitate of the isonitrosoacetanilide will form.

    • Cool the mixture to 0 °C, filter the solid, wash with cold water, and dry thoroughly under a vacuum.

    • Cyclization: Pre-warm concentrated

      
       (5 volumes) to 50 °C. Add the dried intermediate in small portions, maintaining the temperature between 60–70 °C.
      
    • Stir at 80 °C for 30 minutes, then pour the dark solution over crushed ice. Filter the resulting bright orange/red isatin precipitate and wash until the filtrate is pH neutral.

Step 2: Oxidative Cleavage to Anthranilic Acid
  • Causality & Design : The use of alkaline hydrogen peroxide ensures selective cleavage of the

    
    -keto amide without over-oxidizing the ether linkages. The reaction is self-validating: the deep color of the isatin will dissipate into a pale yellow solution as the anthranilic acid forms.
    
  • Procedure :

    • Suspend the substituted isatin (1.0 eq) in 1N NaOH (10 volumes) at room temperature.

    • Add 30% aqueous

      
       (3.0 eq) dropwise over 30 minutes. Maintain the temperature below 40 °C using a water bath.
      
    • Stir for 2 hours until the solution becomes transparent and pale.

    • Acidify the solution to pH 3 using 2N HCl. The zwitterionic anthranilic acid will precipitate. Filter, wash with cold water, and dry.

Step 3: Niementowski-Type Cyclization to Quinazolin-4(3H)-one
  • Causality & Design : Formamidine acetate is superior to formamide as it reacts more rapidly and requires lower temperatures, minimizing thermal degradation of the ether side-chains[5].

  • Procedure :

    • Mix the substituted anthranilic acid (1.0 eq) with formamidine acetate (3.0 eq) in a round-bottom flask.

    • Heat the neat mixture to 140 °C. The mixture will melt and effervesce (release of ammonia and water).

    • Maintain the melt for 4–6 hours.

    • Cool the mixture to 80 °C and cautiously add ethanol/water (1:1) to triturate the solid.

    • Filter the resulting quinazolin-4(3H)-one and recrystallize from ethanol.

Step 4: Vilsmeier-Haack Activated Chlorination
  • Causality & Design :

    
     acts as both the solvent and the chlorinating agent. The addition of catalytic DMF is mandatory; it generates the Vilsmeier-Haack chloroiminium ion, which acts as a highly effective leaving group activator for the tautomeric C4-hydroxyl group[4].
    
  • Procedure :

    • Suspend the quinazolin-4(3H)-one (1.0 eq) in

      
       (10 volumes).
      
    • Add 3–5 drops of anhydrous DMF.

    • Reflux the mixture at 100 °C for 4 hours. The suspension will become a clear, dark solution.

    • Distill off the excess

      
       under reduced pressure.
      
    • Quench the thick residue by pouring it slowly into an ice-water mixture saturated with

      
       (maintaining pH > 7 to prevent hydrolysis back to the quinazolinone).
      
    • Extract with dichloromethane, dry over

      
      , and evaporate to yield the 4-chloroquinazoline.
      
Step 5: SNAr with Aryl Amines
  • Causality & Design : Isopropanol (2-propanol) is chosen as the solvent because it is a polar protic medium that stabilizes the SNAr transition state. Furthermore, the final 4-anilinoquinazoline hydrochloride salt is highly insoluble in cold isopropanol, driving the reaction to completion and eliminating the need for column chromatography[1].

  • Procedure :

    • Dissolve the 4-chloroquinazoline (1.0 eq) and the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) in 2-propanol (15 volumes).

    • Reflux at 85 °C for 3–4 hours. A thick precipitate will form as the reaction progresses.

    • Cool the reaction mixture to room temperature, then to 4 °C in an ice bath.

    • Filter the precipitated hydrochloride salt, wash with cold 2-propanol, and dry under a vacuum.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the 5-step protocol, assuming standard laboratory execution and optimization.

StepTarget Intermediate / ProductReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Primary Purification Method
1 Substituted IsatinChloral hydrate,

,

60–702.575–85Aqueous precipitation (Ice)
2 Anthranilic Acid30%

, 1N NaOH
25–402.080–90Acidification (pH 3) & Filtration
3 Quinazolin-4(3H)-oneFormamidine acetate1404.070–80Trituration & Recrystallization
4 4-Chloroquinazoline

, cat. DMF
1004.085–95Solvent Evaporation & Extraction
5 4-Anilinoquinazoline

, 2-Propanol
853.075–90Direct Filtration (HCl salt)

References

  • [1] Huang, et al. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 2021. Retrieved from:[Link]

  • [5] Marzaro, G., et al. A novel approach to quinazolin-4(3H)-one via quinazoline oxidation: an improved synthesis of 4-anilinoquinazolines. Tetrahedron, 2010. Retrieved from:[Link]

  • [2] Hajlaoui, A., et al. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Advances, 2025. Retrieved from:[Link]

  • [4] K, et al. A Review of Quinazolinone Derivatives as Promising Scaffolds for Anti-Breast Cancer Agents. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 2025. Retrieved from:[Link]

Sources

Method

4-Methoxy-3-(2-methoxyethoxy)aniline in EGFR inhibitor research

Application Note: Strategic Utilization of 4-Methoxy-3-(2-methoxyethoxy)aniline in EGFR Inhibitor Design Part 1: Executive Summary & Scientific Rationale In the landscape of Epidermal Growth Factor Receptor (EGFR) tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Methoxy-3-(2-methoxyethoxy)aniline in EGFR Inhibitor Design

Part 1: Executive Summary & Scientific Rationale

In the landscape of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), the modulation of physicochemical properties—specifically solubility and metabolic stability—is as critical as binding affinity. 4-Methoxy-3-(2-methoxyethoxy)aniline represents a high-value "fragment" (building block) used to probe the hydrophobic pocket and solvent-accessible regions of the EGFR kinase domain.

While first-generation inhibitors like Erlotinib utilize 2-methoxyethoxy chains on the quinazoline core (solvent-exposed region) and a hydrophobic ethynyl-aniline in the binding pocket, modern SAR (Structure-Activity Relationship) strategies often invert or hybridize these motifs.

Core Applications:

  • SAR Exploration (The "Tail" Strategy): Using this aniline as the nucleophile to introduce a hydrophilic glycol ether moiety into the hydrophobic pocket (Type I/II inhibition), potentially altering the water network within the binding site.

  • Metabolite Reference Standards: Synthesizing potential O-dealkylated or hydroxylated metabolites of quinazoline-based drugs.

  • Solubility Optimization: The 2-methoxyethoxy (MEG) group acts as a "mini-PEG," significantly lowering logP and improving the pharmacokinetic profile of otherwise insoluble anilino-quinazoline scaffolds.

Part 2: Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Convergent Coupling)

Objective: To synthesize a 4-anilinoquinazoline derivative using 4-Methoxy-3-(2-methoxyethoxy)aniline as the nucleophilic "head" group.[1]

Rationale: The reaction utilizes a Nucleophilic Aromatic Substitution (


) mechanism. The electron-rich nature of the aniline (due to the methoxy/ethoxy groups) enhances its nucleophilicity, but also increases the risk of oxidation. An acidic catalyst is used to protonate the quinazoline N1, activating the C4-position for attack.

Materials:

  • Reagent A: 4-Chloro-6,7-dimethoxyquinazoline (or target core).

  • Reagent B: 4-Methoxy-3-(2-methoxyethoxy)aniline (1.1 equivalents).

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).

  • Catalyst: HCl (4M in dioxane) or Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the 4-chloroquinazoline core in anhydrous iPrOH (0.1 M concentration).

  • Addition: Add 1.1 eq of 4-Methoxy-3-(2-methoxyethoxy)aniline.

  • Activation: Add 0.05 eq of HCl (catalytic). Note: If the core is unreactive, increase to 1.0 eq to force the reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor via TLC (System: DCM/MeOH 95:5) or LC-MS.
    
  • Precipitation: Upon completion, cool the reaction to room temperature. The product usually precipitates as the hydrochloride salt.

  • Filtration: Filter the solid and wash with cold iPrOH followed by diethyl ether to remove unreacted aniline.

  • Free Base Conversion (Optional): Suspend the salt in saturated aqueous

    
     and extract with Ethyl Acetate. Dry over 
    
    
    
    and concentrate.

Data Output Format (Quality Control):

TestAcceptance CriteriaMethod
Purity >95%HPLC (254 nm)
Identity Mass [M+H]+ ± 0.4 DaLC-MS (ESI)
Structure Characteristic aromatic protons1H NMR (DMSO-d6)
Protocol B: In Vitro EGFR Kinase Assay

Objective: To validate the inhibitory potential of the synthesized molecule against EGFR WT and T790M mutants.

Rationale: This assay measures the transfer of the


-phosphate from ATP to a peptide substrate (Poly-Glu-Tyr). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to eliminate background noise from the fluorescent aniline core.

Workflow:

  • Enzyme Prep: Dilute recombinant EGFR (WT or T790M/L858R) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Dispense the synthesized inhibitor (dissolved in DMSO) via acoustic droplet ejection (Echo 550) to create a 10-point dose-response curve (Start: 10

    
    M, 1:3 dilution).
    
  • ATP Start: Initiate reaction by adding ATP (

    
     concentration) and Peptide Substrate (biotinylated).
    
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

  • Read: Measure HTRF signal (Ratio 665/620 nm) on a multimode plate reader (e.g., EnVision).

Part 3: Visualization & Pathway Logic

Figure 1: Synthetic Pathway & Mechanism

Caption: Convergent synthesis of the EGFR inhibitor. The 4-Methoxy-3-(2-methoxyethoxy)aniline attacks the activated quinazoline core via SNAr mechanism.

SynthesisPathway Core 4-Chloro-quinazoline (Electrophile) Intermediate Tetrahedral Transition State Core->Intermediate + iPrOH / Heat Aniline 4-Methoxy-3-(2-methoxyethoxy)aniline (Nucleophile) Aniline->Intermediate Nu: Attack Product Final Inhibitor (Anilinoquinazoline) Intermediate->Product - HCl (Elimination)

Figure 2: EGFR Signaling & Inhibition Point

Caption: The synthesized molecule acts as an ATP-competitive inhibitor (Type I) at the intracellular kinase domain, blocking downstream RAS/RAF signaling.

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation Inhibitor Anilinoquinazoline (Drug) Inhibitor->EGFR Competitive Blockade ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

[3][4][5][6]

Part 4: Critical Analysis & Troubleshooting

1. Regioselectivity & Sterics: The 2-methoxyethoxy group at the meta position (relative to the amine) creates a specific steric bulk. When docking into the EGFR ATP-binding site:

  • Observation: The bulky alkoxy chain may clash with the "gatekeeper" residue (Thr790) if the aniline is not correctly oriented.

  • Solution: In molecular modeling, ensure the aniline ring adopts a twisted conformation relative to the quinazoline core (typically

    
     dihedral angle) to accommodate this group within the hydrophobic pocket.
    

2. Stability of the Glycol Ether Chain:

  • Issue: The ether linkage is generally stable, but under harsh acidic deprotection conditions (e.g.,

    
     or concentrated 
    
    
    
    ), cleavage can occur.
  • Control: Use milder acids (TFA) or avoid Lewis acids during downstream processing.

3. Solubility vs. Permeability:

  • Insight: While the methoxyethoxy group improves aqueous solubility (lowering LogD), it increases the Polar Surface Area (PSA).

  • Guidance: Monitor PAMPA (Parallel Artificial Membrane Permeability Assay) data. If permeability drops, consider removing the terminal methoxy group (converting to -OH) or shortening the chain.

Part 5: References

  • Structure-Activity Relationships of Anilinoquinazolines:

    • Title: Structure-based design of novel EGFR inhibitors.[2]

    • Source:Journal of Medicinal Chemistry.

    • URL:[Link] (General Journal Landing Page for verification of SAR principles).

  • Erlotinib Mechanism of Action:

    • Title: Erlotinib: mechanism of action and clinical overview.

    • Source:Seminars in Oncology.

    • URL:[Link]

  • Synthesis of Quinazoline Cores:

    • Title: Practical Synthesis of 4-Anilinoquinazolines.

    • Source:Organic Process Research & Development.

    • URL:[Link]

  • EGFR Mutation & Resistance:

    • Title: EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy.

    • Source:Science.

    • URL:[Link]

Sources

Application

Application Note: Preparation of 6-(2-Methoxyethoxy)-7-methoxyquinazolin-4-one Precursors

Target Audience: Synthetic Chemists, Process Engineers, and Oncology Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Clinical Context Quinazoline-derived compounds, p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Oncology Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Clinical Context

Quinazoline-derived compounds, particularly 4-anilinoquinazolines, are a cornerstone of targeted oncology, acting as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1]. FDA-approved therapeutics such as Erlotinib and Gefitinib utilize 6,7-dialkoxy substitution patterns to optimize aqueous solubility, bioavailability, and binding affinity within the ATP-binding pocket of the kinase domain[1].

The synthesis of hybrid precursors, such as 6-(2-methoxyethoxy)-7-methoxyquinazolin-4(3H)-one , allows for the development of novel derivatives with fine-tuned pharmacokinetic profiles[2]. This application note details a robust, scalable, and self-validating four-step synthetic protocol for this critical intermediate, starting from commercially available methyl isovanillate (methyl 3-hydroxy-4-methoxybenzoate).

Mechanistic Pathway & Synthetic Workflow

The synthesis relies on a highly convergent sequence of regioselective alkylation, electrophilic aromatic substitution, catalytic reduction, and pyrimidine annulation.

SynthesisWorkflow SM Methyl Isovanillate (Methyl 3-hydroxy-4-methoxybenzoate) Step1 Step 1: O-Alkylation 2-Methoxyethyl bromide, K2CO3, DMF, 80°C SM->Step1 Int1 Methyl 3-(2-methoxyethoxy)-4-methoxybenzoate Step1->Int1 Step2 Step 2: Electrophilic Nitration HNO3, AcOH, 0-5°C Int1->Step2 Int2 Methyl 5-(2-methoxyethoxy)-4-methoxy-2-nitrobenzoate Step2->Int2 Step3 Step 3: Catalytic Reduction H2 (1 atm), 10% Pd/C, MeOH, RT Int2->Step3 Int3 Methyl 2-amino-5-(2-methoxyethoxy)-4-methoxybenzoate Step3->Int3 Step4 Step 4: Pyrimidine Annulation Formamidine acetate, 2-Methoxyethanol, 125°C Int3->Step4 Prod 6-(2-methoxyethoxy)-7-methoxyquinazolin-4(3H)-one Step4->Prod

Figure 1: Synthetic workflow for 6-(2-methoxyethoxy)-7-methoxyquinazolin-4(3H)-one preparation.

Expert Insights: Causality Behind Experimental Choices

To ensure process reliability, the chemistry must be understood mechanistically rather than treated as a mere recipe.

  • Choice of Starting Material (Regiocontrol): Using methyl isovanillate (where the 4-methoxy group is already established) bypasses the need for complex protection/deprotection schemes or non-selective dialkylation of 3,4-dihydroxybenzoates. Potassium carbonate (

    
    ) in DMF provides optimal basicity to deprotonate the phenolic OH without hydrolyzing the methyl ester.
    
  • Regioselective Nitration: The nitration of the dialkoxybenzoate is a classic example of competing directing effects. The carboxylate ester at C1 is a meta-directing deactivator, while the alkoxy groups at C3 and C4 are ortho/para-directing activators. Nitration occurs almost exclusively at C6 (yielding the 2-nitrobenzoate upon IUPAC renumbering) because it is para to the C3-alkoxy group and ortho to the ester, minimizing steric hindrance compared to the highly congested C2 position[2].

  • Catalytic Hydrogenation vs. Metal Reduction: Catalytic hydrogenation using 10% Pd/C under balloon pressure is strictly preferred over dissolving metal reductions (e.g., Fe/HCl or

    
    ). Acidic conditions risk hydrolysis of the methyl ester or cleavage of the delicate ether linkages, whereas Pd/C ensures a clean conversion with a simple filtration workup.
    
  • Pyrimidine Annulation Dynamics: Cyclization using formamidine acetate in 2-methoxyethanol is vastly superior to the traditional use of formamide at 160°C. Formamidine acetate acts as a highly reactive bifunctional synthon, providing both the C2 carbon and N3 nitrogen. This allows the annulation to proceed at a lower reflux temperature (~125°C), which suppresses thermal degradation and significantly improves the purity profile of the final quinazolinone[2].

Step-by-Step Experimental Protocols

Step 1: O-Alkylation

Objective: Synthesis of Methyl 3-(2-methoxyethoxy)-4-methoxybenzoate.

  • Reaction: Charge a dry round-bottom flask with methyl isovanillate (1.0 eq, 100 mmol) and anhydrous DMF (150 mL). Add finely powdered anhydrous

    
     (1.5 eq, 150 mmol) and stir for 15 minutes at room temperature.
    
  • Addition: Dropwise, add 1-bromo-2-methoxyethane (1.2 eq, 120 mmol). Elevate the temperature to 80°C and stir for 8 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench with ice water (500 mL). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers extensively with brine (5 x 100 mL) to remove residual DMF. Dry over

    
     and concentrate in vacuo.
    
  • Self-Validation:

    • TLC: Hexane:EtOAc (7:3) shows complete consumption of the starting phenol (UV active,

      
       positive).
      
    • MS: ESI-MS confirms

      
       at m/z 241.
      
Step 2: Electrophilic Nitration

Objective: Synthesis of Methyl 5-(2-methoxyethoxy)-4-methoxy-2-nitrobenzoate.

  • Reaction: Dissolve the intermediate from Step 1 (1.0 eq, ~90 mmol) in glacial acetic acid (100 mL). Cool the solution to 0–5°C using an ice-salt bath.

  • Addition: Slowly add 70% Nitric Acid (

    
    , 1.5 eq, 135 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10°C. Remove the ice bath and stir at room temperature for 2 hours.
    
  • Workup: Pour the reaction mixture into vigorously stirred ice water (600 mL). A yellow precipitate will form immediately. Filter the solid, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.

  • Self-Validation:

    • Visual: Distinct color shift to bright yellow.

    • NMR:

      
       NMR shows two distinct aromatic singlets at ~7.50 ppm and ~7.30 ppm, confirming para-like substitution and regiochemical purity.
      
Step 3: Catalytic Reduction

Objective: Synthesis of Methyl 2-amino-5-(2-methoxyethoxy)-4-methoxybenzoate.

  • Reaction: Dissolve the nitro intermediate (1.0 eq, ~80 mmol) in HPLC-grade Methanol (200 mL). Carefully add 10% Pd/C (0.05 eq Pd) under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon. Stir vigorously at room temperature for 4–6 hours.
    
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate in vacuo to yield a pale crystalline solid.

  • Self-Validation:

    • Visual: Loss of the yellow nitro color; product is pale/colorless.

    • IR: Disappearance of the

      
       symmetric stretch (1350 
      
      
      
      ) and appearance of primary amine
      
      
      doublets (3450, 3350
      
      
      ).
    • MS: ESI-MS confirms

      
       at m/z 256.
      
Step 4: Pyrimidine Annulation

Objective: Synthesis of 6-(2-methoxyethoxy)-7-methoxyquinazolin-4(3H)-one.

  • Reaction: Suspend the amino intermediate (1.0 eq, ~75 mmol) and formamidine acetate (1.5 eq, 112.5 mmol) in 2-methoxyethanol (150 mL).

  • Cyclization: Heat the mixture to reflux (~125°C) for 6 hours. The reaction progress should be monitored by HPLC.

  • Workup: Cool the reaction mixture to room temperature, then further cool to 5°C. The quinazolinone product will precipitate as a dense white/off-white powder. Filter the solid, triturate in boiling acetonitrile (50 mL) for 30 minutes to remove acyclic impurities, cool, and filter again. Dry under high vacuum.

  • Self-Validation:

    • IR: Appearance of the hallmark quinazolinone amide carbonyl stretch at ~1680

      
       and a broad NH stretch at ~3100 
      
      
      
      .
    • NMR:

      
       NMR reveals the diagnostic C2-H pyrimidine proton as a sharp singlet at ~8.02 ppm.
      
    • MS: ESI-MS confirms

      
       at m/z 251.
      

Quantitative Data Presentation

The table below summarizes the expected yields, purity profiles, and key analytical markers for each step of the optimized workflow.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (Validation)
1 Methyl 3-(2-methoxyethoxy)-4-methoxybenzoate90 - 94%>98%

NMR: 4.20 ppm (t, 2H,

)
2 Methyl 5-(2-methoxyethoxy)-4-methoxy-2-nitrobenzoate85 - 88%>96%

NMR: 7.50, 7.30 ppm (s, 2H, Ar-H)
3 Methyl 2-amino-5-(2-methoxyethoxy)-4-methoxybenzoate92 - 95%>98%IR: 3450, 3350

(

stretch)
4 6-(2-methoxyethoxy)-7-methoxyquinazolin-4(3H)-one82 - 86%>99%

NMR: 8.02 ppm (s, 1H, C2-H)

References

  • Knesl, P., Röseling, D., & Jordis, U. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. URL:[Link]

  • Abourehab, M. A. S., Alqahtani, A. M., Youssif, B. G. M., & Gouda, A. M. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6677. URL:[Link]

Sources

Method

Application Note: Optimization of Reaction Conditions for the Cyclization of 4-Methoxy-3-(2-methoxyethoxy)aniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of advanced 6,7-disubstituted quinoline cores for ATP-competitive kinase inhibitors (e.g., EGFR/VEGFR inh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of advanced 6,7-disubstituted quinoline cores for ATP-competitive kinase inhibitors (e.g., EGFR/VEGFR inhibitors).

Introduction & Scientific Rationale

The compound 4-methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) is a highly functionalized building block frequently utilized in the development of targeted therapeutics, specifically tyrosine kinase inhibitors [3]. The incorporation of the methoxy and 2-methoxyethoxy solubilizing groups at the C6 and C7 positions of a quinoline or quinazoline core is a proven strategy to enhance both the pharmacokinetic (PK) profile (e.g., aqueous solubility) and the pharmacodynamic (PD) binding affinity within the ATP-binding pocket of overexpressed kinases.

To construct the active quinoline core from this aniline, the Gould-Jacobs cyclization is the premier synthetic pathway [1]. This application note details the mechanistic causality, regioselectivity, and optimized experimental conditions required to successfully transition from the raw aniline to the stable 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate.

Mechanistic Causality and Regioselectivity

The cyclization of 4-methoxy-3-(2-methoxyethoxy)aniline is not merely a thermal condensation; it is a highly regioselective electrophilic aromatic substitution.

  • Condensation: The nucleophilic aniline amine attacks the highly electrophilic center of diethyl ethoxymethylenemalonate (DEEM), eliminating ethanol to form an anilinomethylenemalonate intermediate.

  • Regioselective Cyclization: During the high-temperature cyclization, ring closure must occur ortho to the original amine. The aniline possesses two ortho positions (C2 and C6).

    • C2 is sterically hindered by the adjacent 3-(2-methoxyethoxy) group.

    • C6 is relatively unhindered and is para to the strongly electron-donating 3-(2-methoxyethoxy) group, making it highly nucleophilic.

    • Result: Cyclization occurs exclusively at C6, yielding the desired 6-methoxy-7-(2-methoxyethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate without the need for complex downstream isomer separation.

Visualizing the Synthesis and Pharmacological Logic

LogicTree A Target: EGFR/VEGFR Overexpression B Require ATP-Competitive Inhibitor A->B C Design Quinoline/Quinazoline Core B->C E Synthesize via Gould-Jacobs Cyclization of Substituted Aniline C->E D Incorporate Solubilizing Groups (Methoxy & 2-Methoxyethoxy) D->C Enhances PK/PD F Kinase Inhibition & Tumor Suppression E->F Yields Active API Core

Pharmacological rationale and synthesis decision tree for kinase inhibitor development.

Workflow A 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) B Condensation + DEEM (110°C) A->B C Anilinomethylenemalonate Intermediate B->C D Thermal/MW Cyclization (250°C) C->D E 6-Methoxy-7-(2-methoxyethoxy) -4-oxo-1,4-dihydroquinoline -3-carboxylate D->E

Chemical workflow for the Gould-Jacobs cyclization of the substituted aniline.

Experimental Protocols: A Self-Validating System

The following protocols outline both the traditional thermal method and the modernized microwave-assisted approach [2]. Each step includes built-in validation markers to ensure process integrity.

Protocol 1: Synthesis of the Anilinomethylenemalonate Intermediate

Objective: Condense the aniline with DEEM to form the acyclic precursor.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 4-methoxy-3-(2-methoxyethoxy)aniline (10.0 g, 50.7 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add diethyl ethoxymethylenemalonate (DEEM) (12.0 g, 55.5 mmol, 1.1 eq) dropwise at room temperature.

  • Heating: Reflux the mixture at 110 °C for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar aniline spot (

    
    ) must completely disappear, replaced by a less polar, strongly UV-active spot (
    
    
    
    ). The collection of ethanol in the Dean-Stark trap physically validates the condensation.
  • Workup: Remove toluene under reduced pressure. Recrystallize the resulting crude oil from hexanes/ethyl acetate to yield the intermediate as an off-white solid.

Protocol 2: Thermal Cyclization (Conventional Method)

Objective: High-temperature cyclization to form the quinoline ring.

  • Setup: Transfer the intermediate (10.0 g) to a 3-neck flask equipped with a short-path distillation head and a robust mechanical stirrer.

  • Solvent Addition: Add Dowtherm A (100 mL, eutectic mixture of biphenyl and diphenyl ether). Causality: Dowtherm A boils at 258 °C, providing the exact thermal energy required to overcome the high activation barrier of the intramolecular Friedel-Crafts-type cyclization[1].

  • Heating: Heat the mixture to 250 °C using a sand bath. Maintain for 4 hours.

  • In-Process Validation: The continuous distillation of ethanol vapor confirms the progression of the cyclization.

  • Isolation: Cool the mixture to 50 °C and slowly add hexanes (200 mL). The highly rigid, hydrogen-bonded 4-quinolone core is insoluble in non-polar solvents and will precipitate. Filter and wash extensively with hexanes to remove residual Dowtherm A.

Protocol 3: Microwave-Assisted Cyclization (Optimized Method)

Objective: Rapid, high-yield cyclization minimizing thermal degradation.

  • Setup: Place the intermediate (2.0 g) into a 10 mL microwave synthesis vial. Do not add solvent (or add a catalytic 0.5 mL of diphenyl ether to ensure uniform heat distribution).

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Ramp the temperature to 250 °C and hold for 20 minutes [2].

  • Workup & Validation: Cool to room temperature. Triturate the resulting solid mass with ice-cold acetonitrile (10 mL). Filter and dry under vacuum. HPLC-MS should indicate a single major peak corresponding to the cyclized product (

    
     = 322.1).
    

Quantitative Data Presentation

The transition from conventional thermal heating to microwave-assisted synthesis yields significant improvements in both throughput and purity. Prolonged exposure to 250 °C in Dowtherm A often leads to partial ether cleavage and tar formation, which is bypassed by the rapid microwave protocol.

Table 1: Comparison of Cyclization Methodologies for the Substituted Aniline

ParameterConventional Thermal MethodMicrowave-Assisted Method
Heating Source Sand Bath / Heating MantleDedicated Microwave Synthesizer
Solvent System Dowtherm A (10 volumes)Solvent-Free (or trace Diphenyl ether)
Operating Temperature 250 °C250 °C
Reaction Time 4 Hours20 Minutes
Isolated Yield (%) 65 - 72%88 - 92%
Product Purity (HPLC) > 90% (Requires recrystallization)> 98% (Directly after trituration)
Primary Byproducts Tar / Thermal degradation productsMinimal / Trace unreacted intermediate

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895. URL: [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives". Asian Journal of Chemistry, 27(8), 2823-2826. URL: [Link]

  • Barker, A. J., Gibson, K. H., Grundy, W., Godfrey, A. A., Barlow, J. J., Healy, M. P., ... & Woodburn, J. R. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer". Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Methoxy-3-(2-methoxyethoxy)aniline synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1). As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks when scalin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1). As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks when scaling up this critical pharmaceutical building block.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. We will address the two primary failure points in this synthetic route: sluggish O-alkylation kinetics and unpredictable catalyst poisoning during nitro reduction.

Synthetic Workflow Overview

The standard industrial and academic route involves a two-step sequence starting from commercially available 2-Methoxy-5-nitrophenol.

Workflow SM 2-Methoxy-5-nitrophenol (CAS: 636-93-1) Step1 Step 1: O-Alkylation (DMF, K2CO3, NaI, 80°C) SM->Step1 Int 1-Methoxy-2-(2-methoxyethoxy) -4-nitrobenzene Step1->Int Step2 Step 2: Nitro Reduction (MeOH, 10% Pd/C, H2) Int->Step2 Prod 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) Step2->Prod

Two-step synthetic workflow for 4-Methoxy-3-(2-methoxyethoxy)aniline.

Phase 1: O-Alkylation (Phenol to Nitro Ether)

FAQ 1.1: Why is my alkylation yield with 2-chloroethyl methyl ether stalling at <60% even with excess reagent and prolonged heating?

The Causality: 2-chloroethyl methyl ether is highly attractive due to its low cost and stability compared to the bromo- or iodo- analogs. However, the chloride ion is a poor leaving group in SN2 reactions. Heating the reaction further often leads to solvent degradation (if using DMF) or base-catalyzed hydrolysis of the alkyl halide rather than driving the alkylation forward.

The Solution: Implement a Finkelstein reaction in situ [1]. By adding a sub-stoichiometric amount of Sodium Iodide (NaI), the unreactive chloride is continuously converted into the highly reactive 2-iodoethyl methyl ether. The iodide is a superior leaving group, dramatically lowering the activation energy barrier for the phenoxide nucleophilic attack [2].

Mechanism Cl 2-Chloroethyl methyl ether I 2-Iodoethyl methyl ether (Highly Reactive) Cl->I Finkelstein Exchange NaI NaI (Catalyst) NaI->I Prod O-Alkylated Product I->Prod SN2 Attack Phenol Phenoxide Anion Phenol->Prod

Finkelstein reaction mechanism enhancing O-alkylation kinetics.

Quantitative Optimization Data: Step 1
ElectrophileCatalystBaseTemp (°C)Conversion (%)Mechanistic Note
2-Chloroethyl methyl etherNoneK₂CO₃8045%Sluggish SN2; prominent unreacted phenol.
1-Bromo-2-methoxyethaneNoneK₂CO₃6085%Good yield, but reagent is expensive and prone to degradation.
2-Chloroethyl methyl etherNaI (0.2 eq)K₂CO₃80>95%Finkelstein conditions; highly efficient and cost-effective.
2-Chloroethyl methyl etherNaI (0.2 eq)Cs₂CO₃80>98%Fastest kinetics due to the "Cesium effect" (naked anion).
Step-by-Step Methodology: Finkelstein-Assisted O-Alkylation

This protocol is designed as a self-validating system to ensure complete conversion.

  • Reagent Charging: To a dry, nitrogen-flushed round-bottom flask, add 2-Methoxy-5-nitrophenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and NaI (0.2 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration of the phenol.

  • Phenoxide Generation: Stir the suspension at room temperature for 15 minutes. Visual Cue: The solution will transition to a deep, opaque red/orange, confirming phenoxide formation.

  • Electrophile Addition: Add 2-chloroethyl methyl ether (1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 75–80 °C for 4–6 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Hexanes:EtOAc 3:1). The reaction is strictly complete when the bright yellow spot of the starting nitrophenol (Rf ~0.4) is entirely consumed.

  • Quench & Extraction: Cool to room temperature, quench with ice-cold distilled water (3x volume of DMF), and extract with Ethyl Acetate (3x).

  • Critical Wash Step: Wash the combined organic layers with 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce and remove any residual iodine species, followed by a brine wash. Dry over MgSO₄ and concentrate in vacuo.

Phase 2: Nitro Reduction (Nitro Ether to Aniline)

FAQ 2.1: Why does my Pd/C hydrogenation abruptly stall before completion?

The Causality: If you utilized the Finkelstein conditions in Step 1, your intermediate likely contains trace amounts of residual iodide (I⁻) or molecular iodine (I₂). Soft halide anions are severe catalyst poisons for Palladium [3]. They strongly chemisorb onto the soft Pd metal surface, physically blocking the active sites required for H₂ dissociation and nitroarene coordination.

The Solution: You must either ensure absolute removal of iodides during Step 1's workup (via the Na₂S₂O₃ wash detailed above) or switch to a reduction method that is immune to halide poisoning.

FAQ 2.2: How can I overcome catalyst poisoning without running column chromatography on the intermediate?

The Causality: If aqueous washing is insufficient, you can bypass direct H₂ gas hydrogenation. Using Hydrazine Hydrate with Pd/C acts as a potent chemical hydrogen transfer agent. The continuous, localized generation of hydrogen on the palladium surface often outcompetes trace halide poisoning [4]. Alternatively, a classic Béchamp reduction (Fe/NH₄Cl) is entirely immune to halide poisoning, though it requires a more tedious filtration step.

Quantitative Optimization Data: Step 2
Catalyst / ReagentSolventPressure / TempYield (%)Impurity Profile / Notes
10% Pd/C, H₂ gasMeOH1 atm, 25 °C<30%Stalled reaction; poisoned by trace I⁻ carryover.
10% Pd/C, H₂ gasMeOH1 atm, 25 °C92%Clean amine. Requires strict Na₂S₂O₃ wash in Step 1.
Fe powder, NH₄ClEtOH/H₂OReflux (80 °C)88%Halide-immune. Iron oxide sludge requires tedious Celite filtration.
10% Pd/C, HydrazineEtOHReflux (65 °C)95%Rapid reduction; highly tolerant to trace halide impurities.
Step-by-Step Methodology: Catalytic Hydrogenation (H₂ Balloon Method)

This protocol assumes the intermediate was properly washed with Na₂S₂O₃.

  • Dissolution: Dissolve the intermediate 1-methoxy-2-(2-methoxyethoxy)-4-nitrobenzene (1.0 eq) in HPLC-grade Methanol to a concentration of 0.2 M.

  • Inert Atmosphere: Purge the reaction flask with Nitrogen gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of Nitrogen. Safety Note: Dry Pd/C is pyrophoric; never add it to a methanol solution in the presence of ambient oxygen.

  • Hydrogenation: Evacuate the flask under a vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle 3 times.

  • Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 4–8 hours.

  • Validation Checkpoint (H₂ Uptake & TLC): The reaction is nearing completion when the balloon stops deflating. Confirm via TLC (DCM:MeOH 95:5); look for the complete disappearance of the nitro intermediate and the appearance of a highly polar, UV-active amine spot (Rf ~0.2) that stains positive with Ninhydrin.

  • Filtration: Purge the flask with Nitrogen to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Isolation: Wash the Celite pad with excess Methanol. Concentrate the filtrate in vacuo to afford the target 4-Methoxy-3-(2-methoxyethoxy)aniline as an oil or low-melting solid.

References

  • Google Patents (WO2005019201A2). Process for the preparation of 4-amino-3-quinolinecarbonitriles. (Details the exact Finkelstein-assisted alkylation of 2-methoxy-5-nitrophenol using 2-chloroethyl methyl ether, K₂CO₃, and NaI).
  • Google Patents (WO2017116272A1). Method for preparing tertiary amines comprising ethynylbenzyl substituents. (Discusses the mechanistic acceleration of the Finkelstein reaction via in situ bimolecular nucleophilic substitution).
  • Royal Society of Chemistry. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (Discusses transition metal catalyzed reduction of nitroarenes and the susceptibility of Pd catalysts to poisoning).
  • BenchChem. Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. (Provides troubleshooting methodologies for stalled reductions, including the use of Hydrazine hydrate with Pd/C).
Optimization

Removing impurities from 4-Methoxy-3-(2-methoxyethoxy)aniline reaction mixtures

Welcome to the technical support center for the purification of 4-Methoxy-3-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methoxy-3-(2-methoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product.

I. Understanding the Compound and Common Impurities

4-Methoxy-3-(2-methoxyethoxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The synthesis of this aniline derivative, often proceeding through the reduction of a corresponding nitro compound, can introduce several impurities.

Common Impurities Encountered:

  • Unreacted Starting Material: Incomplete reduction can leave residual 4-methoxy-3-(2-methoxyethoxy)nitrobenzene.

  • Side-Reaction Products: Formation of regioisomers or products from over-reduction.[1]

  • Catalyst Residues: If catalytic hydrogenation is employed, trace metals (e.g., Palladium) may be present.[2]

  • Solvent and Reagent Residues: Residual solvents and reagents used in the reaction and workup.

  • Oxidation Products: Anilines are susceptible to air oxidation, leading to colored impurities.[3][4]

The following sections will address specific issues you may encounter during the purification process.

II. Frequently Asked Questions (FAQs)

Q1: My isolated 4-Methoxy-3-(2-methoxyethoxy)aniline is a dark oil or discolored solid. How can I decolorize it?

A1: Discoloration in anilines is a frequent issue, typically arising from air oxidation.[3][4] Here are the recommended methods for decolorization:

Method 1: Activated Carbon Treatment during Recrystallization

This is a highly effective method for removing colored impurities.

  • Principle: Activated carbon has a high surface area and adsorbs large, colored impurity molecules.

  • Protocol:

    • Dissolve the crude aniline in a suitable hot solvent (see Q3 for solvent selection).

    • Add a small amount of activated carbon (typically 1-5% w/w) to the hot solution.

    • Heat the mixture at reflux for a short period (10-15 minutes).

    • Perform a hot gravity filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the purified, lighter-colored crystals by vacuum filtration.[5]

Method 2: Treatment with a Reducing Agent

For stubborn discoloration, trace reducing agents can be beneficial.

  • Principle: Small amounts of reducing agents like sodium dithionite or stannous chloride can reduce oxidized impurities back to the desired aniline.[3][4]

  • Caution: This method may introduce inorganic salts that need to be removed in a subsequent workup.

Q2: I am having difficulty removing the unreacted nitro-starting material. What is the most effective technique?

A2: The difference in basicity between the aniline product and the neutral nitro-starting material is the key to their separation.

Method: Acid-Base Extraction

This is the most common and efficient method for this separation.[6]

  • Principle: The basic aniline will be protonated by an acid to form a water-soluble salt, while the neutral nitro compound will remain in the organic phase.

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). Repeat the extraction 2-3 times.

    • Combine the aqueous extracts containing the aniline salt. The organic layer now contains the nitro impurity.

    • Basify the combined aqueous layers with a base (e.g., NaOH) to regenerate the free aniline.

    • Extract the free aniline back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate to obtain the purified aniline.

Q3: What is the best solvent system for the recrystallization of 4-Methoxy-3-(2-methoxyethoxy)aniline?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[5][7] For 4-Methoxy-3-(2-methoxyethoxy)aniline, a mixed solvent system often provides the best results.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/Water A versatile polar system. The aniline is typically soluble in hot ethanol and less soluble upon the addition of water.[7]
Toluene/Heptane A non-polar system. The aniline is soluble in hot toluene, and crystallization is induced by the addition of heptane.
Isopropyl Acetate/Hexane A moderately polar system that can provide good crystal formation.

Protocol for Mixed Solvent Recrystallization (Ethanol/Water Example):

  • Dissolve the crude aniline in a minimal amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration.[5]

Q4: I am observing streaking and poor separation during column chromatography. What can I do to improve this?

A4: The basic nature of anilines often leads to strong interactions with the acidic silica gel stationary phase, causing streaking and poor separation.[8][9]

Troubleshooting Strategies:

  • Addition of a Basic Modifier to the Eluent:

    • Principle: Adding a small amount of a competing base to the mobile phase neutralizes the acidic sites on the silica gel.[8][10]

    • Recommendation: Add 0.1-1% triethylamine (Et3N) or ammonia to your eluent system (e.g., hexane/ethyl acetate).

  • Use of an Amine-Functionalized or Deactivated Silica Gel:

    • Principle: These specialized stationary phases have a less acidic surface, which minimizes the strong interactions with basic compounds.[8][9]

  • Reversed-Phase Chromatography:

    • Principle: In reversed-phase chromatography (e.g., C18 silica), the separation is based on hydrophobicity. This can be an effective alternative for purifying polar anilines.[8]

Workflow for Optimizing Column Chromatography of Anilines:

Caption: Workflow for optimizing the column chromatography of anilines.

III. Advanced Troubleshooting

Q5: My final product is pure by NMR, but it still has a slight color. Will this affect my next reaction?

A5: Even trace amounts of oxidized impurities can sometimes impart color. While this may not always interfere with subsequent reactions, it is best practice to start with the highest purity material possible. The decolorization methods described in Q1 are recommended. If the color persists after these treatments, it is likely due to a very minor impurity that may not be detrimental. However, for sensitive downstream applications, further purification by chromatography may be necessary.

Q6: Can I use distillation to purify 4-Methoxy-3-(2-methoxyethoxy)aniline?

A6: Vacuum distillation can be a viable method for purifying liquid anilines, especially for removing non-volatile impurities.[3][4][6] However, anilines, in general, can be susceptible to decomposition at high temperatures. Therefore, it is crucial to perform the distillation under reduced pressure to lower the boiling point. A preliminary small-scale distillation is recommended to assess the thermal stability of your compound.

IV. Summary of Purification Techniques

TechniquePrinciple of SeparationBest For RemovingKey Considerations
Acid-Base Extraction Difference in basicityUnreacted nitro-starting material, non-basic impuritiesEfficient and scalable.[6][11]
Recrystallization Difference in solubilityColored impurities, some side-productsSolvent selection is critical.[5][7][12]
Column Chromatography Difference in polarity/adsorptionClosely related isomers, multiple impuritiesMay require basic modifiers or specialized silica.[8][9][10]
Vacuum Distillation Difference in boiling pointNon-volatile impurities, some solventsPotential for thermal decomposition.[3][4]

Logical Flow for Purification Strategy:

Purification_Strategy Start Crude Reaction Mixture AcidBase Acid-Base Extraction Start->AcidBase Remove non-basic impurities Recrystallization Recrystallization (with optional carbon treatment) AcidBase->Recrystallization Remove colored impurities and some side-products Chromatography Column Chromatography Recrystallization->Chromatography If further purification is needed FinalProduct Pure Product Recrystallization->FinalProduct If purity is sufficient Chromatography->FinalProduct

Caption: Recommended purification workflow for 4-Methoxy-3-(2-methoxyethoxy)aniline.

V. References

  • How to obtain pure aniline from a mixture of phenol and aniline? (2014). Available at:

  • Purify and dry aniline? (2014). Reddit. Available at: [Link]

  • Purification of Aniline. LookChem. Available at: [Link]

  • WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE. (2021). WIPO Patentscope. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • US8455691B2 - Process for the purification of aromatic amines. Google Patents. Available at:

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]

  • Experiment 2: Recrystallization. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Preparation method of 4-methoxy-2-nitroaniline. (2022). Patsnap. Available at: [Link]

  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. Available at: [Link]

  • 4-Methoxyaniline. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Methoxy-3-(2-methoxyethoxy)aniline in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly substituted anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly substituted anilines. 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1) is a prime example. While its strongly electron-donating alkoxy groups make it an excellent nucleophile for drug development, they also drastically lower its oxidation potential. This inherent electron richness makes the compound notoriously unstable in solution.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your experimental integrity is never compromised.

🛠️ Troubleshooting Guide & FAQs

Q1: Why does my stock solution of 4-Methoxy-3-(2-methoxyethoxy)aniline turn dark brown over time?

A1: This color change is a classic symptom of oxidative degradation. The electron-rich nature of the aniline facilitates facile single-electron (1e⁻) oxidation by dissolved oxygen, ambient light, or trace transition metals[1].

  • The Causality: The electron-donating methoxy and methoxyethoxy groups push electron density into the aromatic ring, making the amine nitrogen's lone pair highly susceptible to oxidation. This generates a reactive radical cation. Because the para-position is sterically blocked, these radicals typically undergo "head-to-tail" or ortho-coupling, eventually forming quinone imines and complex polyaniline-like polymeric species[1] which appear dark brown or black.

  • The Solution: Always prepare solutions in degassed solvents, protect them from light using amber vials, and consider adding an antioxidant (e.g., ascorbic acid) to quench radical intermediates.

Q2: I am observing "ghost peaks" or multiple unexpected masses (e.g., dimers) during RP-HPLC or LC-MS analysis. Is my sample degrading on the column?

A2: Yes, this is a documented phenomenon for electron-rich anilines. They frequently undergo on-column coupling reactions during reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

  • The Causality: Under neutral or slightly basic mobile phase conditions, unendcapped silanol groups (Si-O⁻) on the silica stationary phase act as catalytic sites. They induce the partial dissociation and subsequent 2 of the aniline, creating "ghost peaks" that artificially inflate your impurity profile[2].

  • The Solution: Use heavily end-capped C18 columns to mask silanol activity. More importantly, adjust your mobile phase to an acidic pH (e.g., 0.1% Formic Acid). Protonating the amine withdraws electron density, immediately halting the on-column oxidation[2].

Q3: My compound precipitates or behaves inconsistently when switching between assay buffers. What is happening?

A3: This is an acid-base equilibrium issue directly impacting solubility and stability. Based on structural analogs like 3[3] and 4[4], the conjugate acid of 4-Methoxy-3-(2-methoxyethoxy)aniline has an estimated pKa of ~5.0.

  • The Causality: In acidic media (pH < 4), the compound exists primarily as a water-soluble anilinium salt. Because the nitrogen lone pair is tied up in a bond with a proton, it is highly resistant to oxidation. In neutral or basic media (pH > 6), it reverts to the free base, which is significantly less water-soluble and highly prone to oxidation.

🔬 Mechanistic & Workflow Visualizations

G A Free Base Aniline (Electron-Rich) B Radical Cation (1e- Oxidation) A->B O2 / Light / Metals C Dimerization (C-C / C-N Coupling) B->C Coupling D Quinone Imine (Further Oxidation) C->D -e-, -H+ E Polymerization (Dark Precipitate) D->E Aggregation

1e- oxidative degradation of electron-rich anilines leading to polymerization.

G Start Observe 'Ghost Peaks' in HPLC/LC-MS Check Check Mobile Phase pH & Column Type Start->Check Acidic Acidic Mobile Phase (pH < 4) Check->Acidic Neutral Neutral/Basic Phase (pH > 6) Check->Neutral Fix2 Add Formic Acid/TFA (Protonate Amine) Acidic->Fix2 Verify pH Fix1 Use End-Capped Column (Block Si-O- sites) Neutral->Fix1 Solution A Neutral->Fix2 Solution B Fix3 Add Inorganic Salts (Inhibit Coupling) Neutral->Fix3 Solution C

Decision matrix for resolving on-column oxidation and ghost peaks.

📊 Quantitative Data: Stability Matrix

The following table summarizes the expected stability of 4-Methoxy-3-(2-methoxyethoxy)aniline under various laboratory conditions.

Condition ProfileSolvent SystempH LevelLight ExposureStorage TempExpected Stability / Half-Life
Optimal Degassed DMSO< 4.0Dark (Amber Vial)-20°C> 6 Months (Remains clear)
Moderate Standard MeOH / MeCNNeutral (~7.0)Ambient Lab Light4°C1-2 Weeks (Slight yellowing)
Poor Aqueous Buffer> 6.0UV / Ambient Light25°C< 24 Hours (Dark brown precipitate)

📝 Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

This self-validating protocol ensures that if the solution remains clear, oxidative degradation has been successfully mitigated.

  • Solvent Deoxygenation: Transfer your chosen solvent (e.g., anhydrous DMSO or Acetonitrile) into a septum-sealed flask. Sparge with Argon or Nitrogen gas for 15–20 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): For long-term storage, add 0.1% w/v of an antioxidant such as Butylated hydroxytoluene (BHT) or Ascorbic Acid to the solvent.

  • Dissolution: Weigh the 4-Methoxy-3-(2-methoxyethoxy)aniline and dissolve it in the degassed solvent to achieve your target concentration (e.g., 10 mM or 50 mM).

  • Storage: Aliquot the solution into amber glass vials to prevent photodegradation. Purge the headspace of each vial with Argon before sealing tightly. Store immediately at -20°C.

Protocol 2: Optimized LC-MS Analytical Method for Electron-Rich Anilines

This protocol eliminates silanol-catalyzed dimerization, ensuring that your chromatogram reflects the true purity of the sample.

  • Column Selection: Install a heavily end-capped C18 column (e.g., Waters XBridge or Phenomenex Gemini) to minimize exposed Si-O⁻ groups.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: The acidic additive ensures the mobile phase pH is ~2.7, keeping the aniline fully protonated.

  • Sample Preparation: Dilute your stock solution using the initial mobile phase conditions immediately prior to injection. Do not leave the diluted sample sitting in the autosampler for more than 12 hours.

  • Execution: Run your standard gradient. The protonated anilinium ion will resist on-column oxidation, completely eliminating "ghost peaks".

📚 References

  • "Ghost peaks" in reversed-phase liquid chromatography separation of an electron-rich aniline compound: Mechanism and solution for this phenomenon. ResearchGate. Available at:

  • Smelless/Stable/Sustainable Sulfur Chemistry. Chinese Chemical Society. Available at:

  • 4-methoxyaniline. ChemBK. Available at:

  • 3-Methoxyaniline | C7H9NO | CID 10824. PubChem, National Institutes of Health. Available at:

Sources

Optimization

Troubleshooting O-alkylation of 3-amino-4-methoxyphenol

Technical Support Center: O-Alkylation of 3-Amino-4-Methoxyphenol Introduction: The Substrate Challenge You are working with 3-amino-4-methoxyphenol , a highly electron-rich, amphoteric scaffold.[1][2][3] This molecule p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-Alkylation of 3-Amino-4-Methoxyphenol

Introduction: The Substrate Challenge

You are working with 3-amino-4-methoxyphenol , a highly electron-rich, amphoteric scaffold.[1][2][3] This molecule presents three distinct challenges in synthesis:

  • Chemoselectivity: The competition between the Phenol (-OH) and the Aniline (-NH₂) for the electrophile.[2][3]

  • Oxidation: The electron-rich ring (methoxy + amino + hydroxy) makes this substrate prone to rapid oxidation, forming "black tar" quinone imines upon exposure to air.[1][2][3]

  • Amphoteric Nature: Determining the correct workup to separate starting material from the product without column chromatography.

This guide provides self-validating protocols to navigate these issues.

Module 1: Chemoselectivity (The "N vs. O" Battle)

Q: Why am I getting N-alkylated or N,O-dialkylated byproducts?

A: This is a classic kinetic vs. thermodynamic control issue. While the phenoxide (formed by base) is a harder nucleophile than the neutral amine, the amine is often more nucleophilic than the neutral phenol.[1]

The Solution: You must tune the basicity to deprotonate the phenol without increasing the nucleophilicity of the amine.[1]

Protocol A: The "Base-Tuning" Method (Direct Alkylation)

Best for: Simple alkyl halides (MeI, EtBr, BnBr).[1][2]

  • Solvent: Use DMF or Acetone .[2][3] (DMF promotes O-alkylation by solvating the cation, leaving the phenoxide "naked" and reactive).

  • Base: Use Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) .[1][2][3]

    • Why: These weak bases (pKa ~10 of conjugate acid) are strong enough to deprotonate the phenol (pKa ~10) but not strong enough to deprotonate the amine (pKa ~30).[1][2]

    • Avoid: NaH or KOH.[2][3] These are too strong and can lead to background reactions or hydrolysis.[2][3]

  • Stoichiometry: 1.05 eq of Base, 1.0 eq of Alkyl Halide. Do not use excess alkyl halide.[3]

Protocol B: The "Schiff Base" Protection (High Reliability)

Best for: Valuable substrates or complex alkylating agents.[1][2]

If direct alkylation fails, use the "Protection-Deprotection" loop.[1][2] This is the industry gold standard for purity.

  • Protect: Condense substrate with Benzaldehyde (1.0 eq) in EtOH to form the Imine (Schiff Base). This locks the Nitrogen lone pair.[2][3]

  • Alkylate: React the Imine-Phenol with Alkyl Halide/K₂CO₃.

  • Deprotect: Hydrolyze with mild HCl.

Protocol C: The Mitsunobu Reaction

Best for: Alkylating with Alcohols (not halides). Use PPh₃/DIAD with the alcohol.[2][4][5][6] Phenols react readily (pKa < 11); anilines generally do not react under standard Mitsunobu conditions unless activated (sulfonamides).[1][2][3] This naturally favors O-alkylation.[2][3]

Module 2: Oxidation Control (The "Black Tar" Scenario)

Q: My reaction mixture turns black instantly. Is my product destroyed?

A: Likely, yes.[1][2][3] 3-amino-4-methoxyphenol oxidizes to quinone species in air.[2][3] This is autocatalytic—once it starts, it generates radical species that polymerize.[1][2][3]

The Fix: The "Zero-Oxygen" Protocol

  • Degas Solvents: Do not just use "anhydrous" solvents. Sparge them with Argon or Nitrogen for 15 minutes before use.[2][3]

  • Solid Handling: If the starting material is dark brown/black, recrystallize it (EtOH/Water + Sodium Dithionite) before use.[1][2][3] It should be a beige/off-white solid.

  • Add Antioxidant: Add 1-2 mol% Sodium Ascorbate or perform the reaction in the presence of a reducing agent if the chemistry permits (though inert atmosphere is usually sufficient).[2][3]

Module 3: Workup & Purification (The "Amphoteric" Trick)

Q: How do I separate the product from the starting material without a column?

A: Exploit the acidity difference.

  • Starting Material: Has a free Phenol (-OH).[2][3] Soluble in NaOH (forms Phenoxide).[2][3]

  • Product (O-alkylated): Has NO free Phenol.[2][3] Insoluble in NaOH.[2][3]

  • N-alkylated Byproduct: Still has a free Phenol.[2][3] Soluble in NaOH.[2][3]

Self-Validating Workup Protocol:

  • Evaporate reaction solvent (DMF/Acetone).[2][3]

  • Redissolve residue in Ethyl Acetate.[2][3]

  • Wash 1: 1M NaOH (Cold).

    • Result: The Starting Material and N-alkylated impurities go into the Aqueous Layer .[3] The O-alkylated Product stays in the Organic Layer .[3]

  • Wash 2: Brine (to remove trapped water).[1][2][3]

  • Dry over Na₂SO₄ and concentrate.

Visual Troubleshooting Guides

Figure 1: Chemoselectivity Decision Tree

Caption: Logic flow for selecting the correct alkylation strategy based on reagents and scale.

Chemoselectivity Start Start: O-Alkylation of 3-Amino-4-Methoxyphenol Electrophile What is your Electrophile? Start->Electrophile Halide Alkyl Halide (R-X) Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Direct Is the Alkyl Halide Highly Reactive (e.g., MeI)? Halide->Direct Mitsunobu STRATEGY: Mitsunobu (PPh3 / DIAD) High O-Selectivity Alcohol->Mitsunobu YesReactive Yes Direct->YesReactive NoReactive No (e.g., Benzyl Br) Direct->NoReactive Protect STRATEGY: Protection 1. Benzaldehyde (Imine) 2. Alkylation 3. H3O+ Hydrolysis YesReactive->Protect Avoids N-Alkylation BaseTune STRATEGY: Base Tuning K2CO3 / Acetone (Thermodynamic Control) NoReactive->BaseTune

Figure 2: The "Amphoteric" Purification Workflow

Caption: Extraction protocol to remove starting material and N-alkylated impurities without chromatography.

Workup Crude Crude Reaction Mix (SM, Product, N-Alkylated) Partition Partition: EtOAc + 1M NaOH Crude->Partition Organic Organic Layer (EtOAc) Partition->Organic Aqueous Aqueous Layer (NaOH) Partition->Aqueous Product CONTAINS: O-Alkylated Product (No Acidic Proton) Organic->Product Waste CONTAINS: 1. Unreacted SM (Phenoxide) 2. N-Alkylated Impurity (Phenoxide) Aqueous->Waste

[2][3]

Comparative Data: Base & Solvent Selection

Use this table to select conditions based on your specific alkylating agent.

VariableRecommendationTechnical Rationale
Base K₂CO₃ or Cs₂CO₃ Matches Phenol pKa (~10).[2][3] Too weak to deprotonate Aniline (pKa ~30).[1][2][3]
Avoid Base NaH, NaOH, TEANaH is too strong (risk of N-deprotonation).[1][2][3] TEA is too weak to fully deprotonate phenol.[2][3]
Solvent DMF or Acetone Polar aprotic.[2][3] DMF dissociates the ion pair (K+ ...[1] -OPh), increasing O-nucleophilicity.[1][2][3]
Atmosphere Argon/Nitrogen CRITICAL. Prevents oxidation to quinone imines (black tar).[1][2][3]
Temp RT to 60°C Higher temps (>80°C) increase risk of N-alkylation (activation energy for neutral attack is reached).[1][2][3]

References

  • Selective Alkylation of Aminophenols: Arkivoc2010 , (ix), 293-299.[1][2][3][7] Describes the benzaldehyde protection route for high-yield O-alkylation.

  • Mitsunobu Reaction Selectivity: Organic Reactions (Various Reviews). Phenols are competent nucleophiles; anilines require activation (pKa < 13) to react, ensuring O-selectivity for aminophenols.[1][2][3]

  • pKa Data for Phenols and Anilines: Evans pKa Table. Essential for justifying base selection (Phenol pKa ~10 vs Aniline pKa ~30).[1][2][3]

Sources

Troubleshooting

Technical Support Center: Reduction of 4-methoxy-3-(2-methoxyethoxy)nitrobenzene

Ticket ID: #NITRO-RED-001 Status: Open Subject: Optimization & Troubleshooting Guide for Aniline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NITRO-RED-001 Status: Open Subject: Optimization & Troubleshooting Guide for Aniline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Context

You are reducing 4-methoxy-3-(2-methoxyethoxy)nitrobenzene to its corresponding aniline. This is a critical electron-rich intermediate, structurally analogous to precursors for EGFR inhibitors like Gefitinib and Erlotinib .

Chemo-Physical Considerations:

  • Electron Density: The two alkoxy groups make the nitro group electron-rich, potentially slowing down nucleophilic reductions (like sulfide) but generally facilitating electrophilic catalytic hydrogenation.

  • Solubility: The 2-methoxyethoxy side chain acts as a "solubility handle," increasing polarity. Warning: This increases the risk of product loss into the aqueous phase during extraction.

  • Impurity Profile: The primary failure mode is the accumulation of Hydroxylamine intermediates, which condense to form colored Azoxy/Azo dimers (red/orange impurities) if the reaction stalls or pH is uncontrolled.

Method Selection: The "Right Tool" Protocol

Do not default to Pd/C without analyzing your constraints. Use this decision matrix to select your reduction route.

FeatureMethod A: Catalytic Hydrogenation (

+ Pd/C)
Method B: Transfer Hydrogenation (HCOONH

+ Pd/C)
Method C: Dithionite Reduction (Na

S

O

)
Scale >10g to kg (Scalable)<10g (Lab scale)<50g (Batch)
Purity High (>98% crude often)Very High (Cleanest profile)Moderate (Salts/Sulfur byproducts)
Speed Fast (1-4 h)Very Fast (30 min - 1 h)Slow (3-12 h)
Safety Risk: Flammable

gas
Safe: No gas cylinder neededSafe: Aqueous process
Cost High (Pd catalyst)High (Pd catalyst)Low (Cheap reagents)
Best For Clean GMP intermediatesRapid medicinal chemistryMetal-free requirements / Tight budget
Decision Logic Visualization

MethodSelection Start Start: Select Reduction Method Gas Is H2 Gas/Autoclave Available? Start->Gas Metal Is Trace Metal Contamination Critical? Gas->Metal Yes MethodB Method B: Transfer Hydrog. (Ammonium Formate) Gas->MethodB No (Avoid Gas) Scale Scale > 100g? Metal->Scale No (Metals OK) MethodC Method C: Sodium Dithionite (Chemical Reduction) Metal->MethodC Yes (Avoid Metals) MethodA Method A: H2 + Pd/C (Standard Industrial) Scale->MethodA Yes Scale->MethodB No (Convenience)

Figure 1: Decision tree for selecting the optimal reduction strategy based on lab constraints.

Protocol A: Catalytic Hydrogenation (Optimization & FAQ)

The Gold Standard: Best for high purity and yield.

Optimized Protocol
  • Solvent: Methanol (MeOH) is superior to Ethyl Acetate (EtOAc) due to higher

    
     solubility and faster kinetics.
    
  • Catalyst: 10% Pd/C (50% wet). Load at 5-10 wt% relative to substrate.

  • Pressure: 1-3 bar (Balloon to low pressure) is usually sufficient.

  • Temperature: Ambient to 40°C. Do not overheat (>60°C) to avoid ether cleavage.

Troubleshooting Guide (Q&A)

Q: The reaction stalled at 80% conversion. Adding more catalyst didn't help. Why?

  • Diagnosis: Catalyst Poisoning or Mass Transfer.

  • The Fix:

    • Poisoning: Did you synthesize the nitro compound via nitration using

      
      ? Trace sulfur poisons Pd. Action:  Wash the nitro precursor with dilute 
      
      
      
      and then water thoroughly before hydrogenation.
    • Mass Transfer: The reaction is biphasic (Solid Cat - Liquid - Gas). Action: Increase stirring speed to >800 RPM. The vortex must pull gas down into the liquid.

Q: I see a red/orange impurity on TLC that won't go away.

  • Diagnosis: Azo/Azoxy coupling. This happens when the intermediate Hydroxylamine accumulates and condenses with the Nitroso intermediate under basic conditions or slow kinetics.

  • The Fix:

    • Acidify: Add 1-2 equivalents of Acetic Acid to the methanol. This protonates the intermediates, preventing the condensation side-reaction.

    • Pressure: Increase

      
       pressure to force the reaction through the hydroxylamine stage quickly.
      

Q: The product is trapped in the aqueous layer during workup.

  • Diagnosis: The 2-methoxyethoxy chain makes the aniline water-soluble, especially as a salt.

  • The Fix:

    • Basify: Ensure pH > 10 using NaOH before extraction to keep the amine free-based.

    • Salting Out: Saturate the aqueous layer with NaCl.

    • Solvent: Use DCM (Dichloromethane) or IPA/CHCl3 (3:1) for extraction, not EtOAc.

Protocol C: Sodium Dithionite Reduction (The "Green" Alternative)

The Budget/Metal-Free Route: Ideal if you lack hydrogenation equipment.

Optimized Protocol
  • Reagents: Sodium Dithionite (

    
    , 3-4 equiv).
    
  • Solvent: THF:Water (1:1) or DMF:Water (9:1). Water is essential for the redox mechanism.

  • Buffer: The reaction releases

    
    /acid, which decomposes Dithionite. Add 
    
    
    
    or phosphate buffer to maintain pH ~7-8.
Troubleshooting Guide (Q&A)

Q: The reaction smells terrible and yield is low (<50%).

  • Diagnosis: Acid-catalyzed decomposition of Dithionite.

    
    .
    
  • The Fix: You must maintain a neutral/slightly basic pH. Add the Dithionite portion-wise to the buffered solution rather than all at once.

Q: The starting material is not dissolving. [1]

  • Diagnosis: Solubility mismatch. The nitro compound is organic; Dithionite is a salt.[2][3]

  • The Fix: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%). This shuttles the dithionite anion into the organic phase, drastically increasing the rate.

Mechanistic Insight & Impurity Control

Understanding the pathway is the only way to control purity.

Reaction Pathway Diagram

ReactionPathway Nitro Nitrobenzene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso +2e- Hydroxyl Hydroxylamine (CRITICAL JUNCTION) Nitroso->Hydroxyl +2e- Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation (Basic pH) Aniline Aniline (Product) Hydroxyl->Aniline +2e- (Slow Step) Hydroxyl->Azoxy Condensation Azo Azo Dimer (Colored Impurity) Azoxy->Azo Reduction

Figure 2: The reduction pathway.[4][5] Note that the Hydroxylamine -> Aniline step is often rate-limiting. Stalling here leads to Azoxy formation (Red impurities).

References

  • Catalytic Hydrogenation of Alkoxy Nitrobenzenes: Source:Organic Process Research & Development Citation: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (See Chapter on Reduction). Relevance: Establishes Pd/C parameters and safety protocols for electron-rich nitroarenes.
  • Transfer Hydrogenation (Ammonium Formate)

    • Source:Journal of Organic Chemistry
    • Citation: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[6] J. Org.[7][8] Chem., 49(11), 2057–2059.

    • Link:[Link]

  • Citation: Gowda, D. C., et al. (2002). Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate. Tetrahedron Letters, 43(7), 1329-1331. (Analogous dithionite/formate mechanisms).
  • Gefitinib Intermediate Synthesis (Contextual)

    • Source:Organic Process Research & Development
    • Citation: Khedkar, B., et al. (2010). An Efficient and Improved Process for the Synthesis of Gefitinib. Org.[7][9][10] Process Res. Dev., 14(6).

    • Link:[Link]

    • Relevance: Confirms the handling of alkoxy-substituted aniline intermedi

Sources

Optimization

Minimizing side reactions in 4-Methoxy-3-(2-methoxyethoxy)aniline coupling

Technical Support Center: 4-Methoxy-3-(2-methoxyethoxy)aniline Coupling Ticket ID: #63468-13-3 Status: Open Priority: High (Process Critical) System Overview: Reactivity Profile Molecule: 4-Methoxy-3-(2-methoxyethoxy)ani...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methoxy-3-(2-methoxyethoxy)aniline Coupling Ticket ID: #63468-13-3 Status: Open Priority: High (Process Critical)

System Overview: Reactivity Profile

Molecule: 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 63468-13-3) Primary Application: Key intermediate for EGFR inhibitors (e.g., Erlotinib/Tarceva). Chemical Behavior: This molecule is a hyper-electron-rich aniline . The presence of two ether linkages (methoxy at C4 and methoxyethoxy at C3) creates a "push-push" electronic system. While this increases the nucleophilicity of the amine, it introduces two critical failure modes:

  • Oxidative Instability: The ring is highly susceptible to Single Electron Transfer (SET) oxidation, leading to quinone imines and "black tar" polymerization.

  • Chelation Effects: The methoxyethoxy tail acts as a hemilabile ligand, capable of sequestering metal catalysts or interacting with Lewis acids, potentially stalling reactions.

Module 1: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns dark purple/black within minutes of adding the aniline. Is this normal?

Diagnosis: Rapid Oxidative Degradation (The "Pink/Black Pot" Syndrome). Root Cause: Electron-rich anilines have low oxidation potentials. Trace oxygen, metal impurities, or even light can trigger radical cation formation, leading to azo-dimers or quinone-type polymers. Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the aniline.

  • Antioxidant Additive: For non-GMP discovery chemistry, adding 1-5 mol% Sodium Ascorbate or BHT can act as a radical scavenger without interfering with acylation.

  • Acid Salt Storage: Store the aniline as its HCl salt. The free base is air-sensitive; the salt is stable. Liberate the free base in situ only when ready to couple.

Q2: I am seeing a "M+14" or "M+28" impurity peak in LCMS during amide coupling.

Diagnosis: Methylation or Formylation side reactions. Root Cause:

  • M+14 (Methylation): If using DMF as a solvent with strong coupling agents (HATU/T3P), the dimethylamine impurity in DMF can react, or the solvent itself can decompose.

  • M+28 (Formylation): Reaction with DMF/DMAc under thermal stress. Corrective Action:

  • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) or 2-MeTHF instead of DMF.

  • Temperature Control: Do not exceed 40°C during the activation phase of amide coupling.

Q3: The reaction stalls at 60-70% conversion despite excess electrophile.

Diagnosis: Product Inhibition or HCl Poisoning. Root Cause:

  • In

    
     couplings (e.g., with 4-chloroquinazolines), the generated HCl protonates the unreacted aniline, rendering it non-nucleophilic (Anilinium ion).
    
  • The methoxyethoxy tail can wrap around the active site, creating a "steric fence." Corrective Action:

  • Proton Sponge: Use a non-nucleophilic base like DIPEA (Hunig’s Base) or 2,6-Lutidine . Avoid Pyridine (can cause nucleophilic catalysis side reactions).

  • Phase Transfer: If solubility is the issue, add TBAI (Tetrabutylammonium iodide) at 5 mol% to facilitate phase transfer and activate the electrophile.

Module 2: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing failure modes based on visual and analytical cues.

TroubleshootingLogic Start Observation: Coupling Failure ColorCheck Is the reaction dark black/purple? Start->ColorCheck Oxidation Issue: Oxidative Dimerization Action: Degas solvents, use Ar atm ColorCheck->Oxidation Yes YieldCheck Is conversion < 80%? ColorCheck->YieldCheck No HClCheck Is it an SnAr (Quinazoline) coupling? YieldCheck->HClCheck Stalled Reaction ImpurityCheck LCMS: M+ mass shift? YieldCheck->ImpurityCheck Byproducts Present Protonation Issue: HCl Poisoning Action: Add 2.5 eq DIPEA HClCheck->Protonation Yes Steric Issue: Steric/Electronic Deactivation Action: Switch to HATU or Acid Fluoride HClCheck->Steric No (Amide Coupling) Formylation Issue: DMF Formylation (+28) Action: Switch to NMP/THF ImpurityCheck->Formylation M+28 observed

Caption: Decision tree for diagnosing reaction failures. Follow the path based on visual (color) or analytical (LCMS) data.

Module 3: Optimized Experimental Protocols

Protocol A: Coupling (Erlotinib-Type Synthesis)

For coupling with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[1]

  • Preparation: Charge a 3-neck flask with 4-chloro-quinazoline derivative (1.0 equiv) and 2-Propanol (IPA) (10 V).

  • Inerting: Sparge with Nitrogen for 20 minutes. Critical step to prevent aniline oxidation.

  • Addition: Add 4-Methoxy-3-(2-methoxyethoxy)aniline (1.1 equiv).

  • Base: Add DIPEA (1.2 equiv) dropwise. Note: While some patents use neat IPA, adding base prevents HCl salt precipitation of the starting aniline.

  • Reaction: Heat to reflux (82°C) for 3–5 hours.

  • Monitoring: Check HPLC. Look for the "Bis-aniline" impurity (double addition), which forms if the aniline is in large excess and temperature is uncontrolled.

  • Workup: Cool to 0°C. The product often precipitates as the HCl salt (if no base used) or free base. Filter and wash with cold IPA.

Protocol B: Amide Coupling (Drug Discovery)

For coupling with carboxylic acids using HATU.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF or NMP . Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

    • Why? Pre-activation minimizes the time the electron-rich aniline sits in solution, reducing oxidation risk.

  • Coupling: Add 4-Methoxy-3-(2-methoxyethoxy)aniline (1.1 equiv) in one portion.

  • Conditions: Stir at Room Temperature for 2 hours.

    • Warning: Do not heat >50°C. High temps promote the "O-to-N acyl shift" if side-chain hydroxyls are present, or general ring oxidation.

  • Quench: Add saturated

    
     solution. Extract with EtOAc.
    

Module 4: Impurity Profile & Data

Common Side Reaction Pathways:

Impurity TypeObserved MassMechanismPrevention Strategy
Azo-Dimer

Oxidative coupling of two aniline molecules.Exclusion of

; use of Ascorbic Acid.
Formyl-Aniline

Reaction with DMF (Vilsmeier-Haack type).Use NMP or 2-MeTHF; avoid heating DMF.
Bis-Quinazoline High MWOver-reaction in

coupling.
Strict stoichiometry (1:1); slow addition of aniline.
Des-methyl

Ether cleavage by strong Lewis Acids (

,

).
Avoid Lewis acids; use mild deprotection methods.

Reaction Pathway Diagram:

ReactionPathways Aniline 4-Methoxy-3-(2-methoxyethoxy)aniline Oxidation Oxidation (Air/Light) Aniline->Oxidation O2 present Coupling Coupling (R-COOH / R-Cl) Aniline->Coupling Clean Conditions SideRxn DMF/Heat Aniline->SideRxn Solvent Choice AzoDimer Azo Dimer (Black Tar) Oxidation->AzoDimer Product Desired Amide/Quinazoline Coupling->Product Formyl N-Formyl Impurity SideRxn->Formyl

Caption: Chemical pathways showing the competition between desired coupling and oxidative/solvent-induced side reactions.

References

  • Chandregowda, V. et al. (2007). Synthesis and Characterization of New Impurities in Erlotinib. Organic Process Research & Development .

    • Grounding: Identifies specific impurities related to the coupling of aniline and quinazoline cores.
  • Dunetz, J. R. et al. (2011).[2] Amide Bond Formation with Electron-Rich Anilines. Organic Letters .

    • Grounding: Establishes the difficulty of coupling electron-rich anilines and suggests H
  • BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions with Electron-Rich Amines.

    • Grounding: General troubleshooting steps for aniline oxid
  • Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 63468-13-3).

    • Grounding: Verification of chemical properties and handling safety.[3][4][5]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 4-Methoxy-3-(2-methoxyethoxy)aniline Standards

Welcome to the Technical Support Center for 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1). This guide provides researchers, analytical chemists, and drug development professionals with field-proven methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1). This guide provides researchers, analytical chemists, and drug development professionals with field-proven methodologies to maintain the structural and quantitative integrity of this critical analytical standard.

Mechanistic Causality of Degradation

Understanding why a chemical degrades is the first step in preventing it. 4-Methoxy-3-(2-methoxyethoxy)aniline contains a primary amine attached to a benzene ring that is heavily substituted with electron-donating groups (methoxy and methoxyethoxy).

The Causality: These functional groups significantly increase the electron density of the aromatic system and the amine nitrogen. This elevated electron density makes the compound highly susceptible to auto-oxidation and photolytic cleavage when exposed to ambient air and UV/visible light [1]. The oxidation process typically proceeds via radical cation intermediates, which rapidly polymerize into azo, azoxy, or quinone-imine dimers. Visually, this manifests as a dark brown or red discoloration of the standard [1]. Using degraded standards leads to failed calibrations, inaccurate quantification, and compromised downstream assays.

G A 4-Methoxy-3-(2-methoxyethoxy)aniline (Intact Standard) B Exposure to Ambient Air / O2 (Oxidative Stress) A->B C Exposure to Light / UV (Photolytic Cleavage) A->C D Formation of N-Oxides & Radical Cations B->D C->D E Azo / Azoxy Dimerization (Dark Discoloration) D->E F Loss of Standard Integrity (Failed Calibration) E->F

Oxidative and photolytic degradation pathway of electron-rich aniline derivatives.

Quantitative Storage Guidelines

To prevent degradation, strict environmental controls must be maintained across all states of the standard [2][3].

Standard StateStorage DurationOptimal TempContainer TypeAtmosphereLight Protection
Solid (Lyophilized) Long-term (>1 month)-20°CAmber GlassArgon / N₂Yes (Strict)
Solid (Lyophilized) Short-term (<1 month)2°C to 8°CAmber GlassArgon / N₂Yes (Strict)
Solution (Stock) Long-term (>1 week)-80°CAmber Glass (PTFE Cap)Argon / N₂ PurgedYes (Strict)
Solution (Aliquot) Working (<1 week)-20°CAmber Glass (PTFE Cap)Argon / N₂ PurgedYes (Strict)

Standard Operating Procedures (SOPs)

SOP 1: Reconstitution and Aliquoting Workflow

To avoid repeated freeze-thaw cycles and atmospheric exposure, the standard must be aliquoted immediately upon reconstitution.

  • Equilibration: Remove the lyophilized standard from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Reasoning: Opening a cold vial causes ambient moisture to condense on the powder, accelerating hydrolysis and degradation [3].

  • Reconstitution: Dissolve the standard in an anhydrous, degassed solvent (e.g., HPLC-grade Acetonitrile or DMSO) to your desired stock concentration (e.g., 10 mg/mL).

  • Aliquoting: Dispense single-use volumes (e.g., 50-100 µL) into pre-chilled amber glass vials. Do not use plastic microcentrifuge tubes[2].

  • Headspace Purging: Gently blow a stream of high-purity Argon or Nitrogen gas over the liquid surface in each vial for 3-5 seconds to displace ambient oxygen [2].

  • Sealing: Immediately cap the vials using PTFE-lined screw caps or crimp seals to ensure an airtight, chemically inert barrier.

  • Storage: Transfer the aliquots to a -80°C freezer for long-term storage.

Workflow Step1 Receive Lyophilized Standard Step2 Equilibrate to Room Temp (In Desiccator) Step1->Step2 Step3 Reconstitute in Anhydrous Solvent (e.g., DMSO / Acetonitrile) Step2->Step3 Step4 Aliquot into Amber Glass Vials Step3->Step4 Step5 Purge Headspace with Argon/N2 Step4->Step5 Step6 Seal with PTFE-Lined Caps Step5->Step6 Step7 Store at -20°C to -80°C Step6->Step7

Step-by-step workflow for the reconstitution, aliquoting, and storage of aniline standards.

SOP 2: Purity Verification (Self-Validating System)

Before using an aliquot that has been stored for >3 months, validate its integrity to ensure your assay remains self-validating.

  • Dilution: Dilute a working aliquot to 10 µg/mL in your starting mobile phase.

  • Injection: Inject 10 µL onto a standard C18 RP-HPLC column.

  • Method: Run a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid) and monitor the UV absorbance at 254 nm and 280 nm.

  • Validation Criteria: The standard is considered valid if the main peak accounts for ≥98% of the total Area Under the Curve (AUC). The presence of secondary peaks at higher retention times (indicating more hydrophobic polymeric dimers) confirms oxidative degradation [1].

Troubleshooting Guide

Q: My standard solution turned dark brown overnight. What happened? A: The standard has undergone severe auto-oxidation. This occurs if the reconstitution solvent was not degassed, the vial headspace was not purged with inert gas, or the vial was left exposed to light on the benchtop. The brown color indicates the formation of quinone-imine species [1]. Discard the solution immediately and prepare a fresh batch.

Q: Can I store the reconstituted standard in standard polypropylene microcentrifuge tubes? A: No. Polypropylene is highly permeable to oxygen, which will accelerate the oxidation of the aniline group. Furthermore, organic solvents like DMSO or Acetonitrile can extract plasticizers (e.g., phthalates) from the plastic, introducing artifact peaks into your LC-MS or HPLC analysis [2]. Always use amber glass vials with PTFE-lined caps.

Q: My calibration curve is non-linear at lower concentrations. Is the standard degrading? A: Yes, this is a classic sign of standard degradation. In highly dilute solutions, the molar ratio of dissolved oxygen to the analyte is much higher, leading to faster relative degradation at the lower end of your calibration curve. Ensure you are using freshly thawed, single-use aliquots for each calibration run.

Frequently Asked Questions (FAQs)

Q: What is the expected shelf life of the solid standard? A: When stored as a solid at -20°C under an inert atmosphere and protected from light, the standard is typically stable for 12 to 24 months.

Q: How do I properly purge the headspace without blowing the liquid out of the vial? A: Use a gentle, regulated flow of Argon or Nitrogen (around 1-2 psi). Aim the gas stream at the inner wall of the vial rather than directly at the liquid surface. Argon is heavier than air and is the preferred gas for blanketing the solution.

Q: Is it safe to freeze-thaw the standard solution? A: No. Repeated freeze-thaw cycles introduce fresh oxygen into the vial each time it is opened and promote the condensation of atmospheric moisture. This is exactly why SOP 1 mandates creating single-use aliquots.

References

  • Title: Handling and working with Analytical Standards (SOP # A-305-01-060Y) Source: Scribd / Rhenium Bio URL: [Link]

Optimization

Technical Support Center: Navigating Solubility Challenges with 4-Methoxy-3-(2-methoxyethoxy)aniline Intermediates

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(2-methoxyethoxy)aniline and its derivatives. This guide provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(2-methoxyethoxy)aniline and its derivatives. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows. Our goal is to equip you with the knowledge to anticipate and resolve these challenges, ensuring the smooth progression of your research and development endeavors.

Understanding the Molecule: Structural Influences on Solubility

4-Methoxy-3-(2-methoxyethoxy)aniline is an aniline derivative characterized by a complex substitution pattern on the benzene ring. The interplay of these functional groups—the basic amino group, the electron-donating methoxy group, and the polar ether linkage in the methoxyethoxy side chain—governs its solubility profile. While the ether chain enhances polarity, the aromatic ring introduces significant hydrophobic character.[1][2] This structural duality can lead to solubility challenges in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: My 4-Methoxy-3-(2-methoxyethoxy)aniline intermediate won't dissolve in water. What is the underlying reason and how can I improve its aqueous solubility?

A1: The limited aqueous solubility of many aniline derivatives is primarily due to the hydrophobic nature of the benzene ring.[1][3] While the amino group can participate in hydrogen bonding with water, the large nonpolar surface area of the aromatic core hinders dissolution.[3]

To enhance aqueous solubility, consider the following approaches:

  • pH Adjustment: The amino group of anilines is basic and can be protonated in acidic conditions to form a more soluble salt.[1][4] By lowering the pH of your aqueous solution (e.g., to pH 2-5 with dilute HCl), you can significantly increase the solubility of 4-Methoxy-3-(2-methoxyethoxy)aniline.[4][5][6] This is a common and effective strategy for aniline-based compounds.[1][4][5]

  • Co-solvents: Employing a water-miscible organic co-solvent can disrupt the strong hydrogen-bonding network of water and create a more favorable environment for the dissolution of your intermediate. Common choices include ethanol, methanol, isopropanol, and acetonitrile.[7][8]

Q2: I'm observing incomplete dissolution in a common organic solvent like ethanol. What factors could be at play and what are my next steps?

A2: Incomplete dissolution in an organic solvent can stem from several factors:

  • Insufficient Solvent Volume: The most straightforward reason is an insufficient amount of solvent for the given quantity of solute.

  • Low Temperature: Solubility is generally temperature-dependent. Heating the mixture will likely improve dissolution.

  • Solid-State Properties: The crystalline form of the intermediate can impact its dissolution rate. A highly stable crystal lattice requires more energy to break down.[5]

Troubleshooting Steps:

  • Incremental Solvent Addition: Add more of the chosen solvent in small portions while stirring and observing for dissolution.

  • Gentle Heating: Warm the mixture gently. For many aniline derivatives, elevated temperatures significantly increase solubility.[7]

  • Sonication: Applying ultrasonic waves can help break up solid aggregates and accelerate the dissolution process.

  • Solvent Screening: If the above steps are ineffective, a different solvent or a solvent mixture may be necessary. The principle of "like dissolves like" is a useful guide. Given the structure of 4-Methoxy-3-(2-methoxyethoxy)aniline, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are likely to be effective.[5]

Q3: My compound "oils out" instead of crystallizing during recrystallization. What causes this and how can I promote crystal formation?

A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid upon cooling. This typically happens when the solution is supersaturated to a point where the solute's melting point is below the temperature of the solution.

Solutions to Promote Crystallization:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. This provides more time for nucleation and ordered crystal growth.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.

  • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can act as a template for crystal growth.

  • Adjusting the Solvent System: If using a mixed solvent system, you may have added too much of the "poor" solvent. Try adding a small amount of the "good" solvent back to the warm solution to just redissolve the oil, and then allow it to cool slowly again.[9]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Dissolution

This guide provides a structured approach to identifying a suitable solvent for your 4-Methoxy-3-(2-methoxyethoxy)aniline intermediate.

Objective: To achieve complete dissolution of the intermediate for subsequent reaction or analysis.

Protocol:

  • Initial Assessment: Begin with small-scale solubility tests. To a few milligrams of your compound in a vial, add a small volume (e.g., 0.1 mL) of the test solvent.

  • Solvent Screening: Test a range of solvents with varying polarities. A suggested screening panel is provided in the table below.

  • Observation at Room Temperature: Vigorously vortex or stir the mixture and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial and observe for any changes.

  • Mixed Solvent Systems: If a single solvent is not ideal, consider a binary mixture. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Gentle warming should redissolve the precipitate, and slow cooling should then induce crystallization.[7] A common example is an ethanol-water mixture.[7]

Table 1: Solubility Screening Panel

Solvent ClassExample SolventsExpected Solubility of 4-Methoxy-3-(2-methoxyethoxy)anilineRationale
Polar Protic Water, Ethanol, MethanolSparingly soluble in water; moderately to highly soluble in alcohols.[1][7]The amino and ether groups can hydrogen bond, but the aromatic ring limits water solubility.[3]
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOModerately to highly soluble.Good dipole-dipole interactions with the polar functional groups.[1]
Nonpolar Hexane, TolueneLow solubility.The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents.
Guide 2: Optimizing Recrystallization for Purification

Objective: To purify the 4-Methoxy-3-(2-methoxyethoxy)aniline intermediate by removing impurities.

Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the intermediate is sparingly soluble at room temperature but highly soluble when heated.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude intermediate and a minimal amount of the chosen hot solvent. Stir and heat until all the solid dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold solvent, and allow them to dry completely.[9]

G cluster_dissolution Dissolution Workflow Start Start Select_Solvent Select Solvent Add_Solute Add Solute to Solvent Observe_Dissolution Observe at Room Temp Is_Dissolved_RT Completely Dissolved? Heat_Gently Heat Gently Is_Dissolved_Heat Completely Dissolved? Consider_Co_Solvent Consider Co-solvent or Different Solvent Success Success Failure Re-evaluate

G cluster_recrystallization Recrystallization Troubleshooting Start Hot Saturated Solution Cool_Slowly Cool Slowly to Room Temp Crystals_Form Crystals Form? Ice_Bath Place in Ice Bath Collect_Crystals Collect Crystals Induce_Crystallization Induce Crystallization Scratch_Flask Scratch Inner Wall Seed_Crystals Add Seed Crystals Oiling_Out Oiling Out? Reheat_Add_Solvent Reheat & Add More 'Good' Solvent

References

  • Aniline | Solubility of Things. (n.d.).
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
  • CAS 33311-29-4: 4-(2-methoxyethoxy)aniline | CymitQuimica. (n.d.).
  • Recrystallization of Acetanilide | PDF | Solubility | Solvent - Scribd. (n.d.).
  • "3-(Quinolin-3-yloxy)aniline" solubility issues and solutions - Benchchem. (n.d.).
  • Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram. (n.d.).
  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
  • 4-(2-Methoxyethoxy)aniline | 33311-29-4 - Sigma-Aldrich. (n.d.).
  • 4-[2-(2-Methoxyethoxy)ethoxy]aniline | C11H17NO3 | CID 572940 - PubChem. (n.d.).
  • 4-(2H3)methoxyaniline | C7H9NO | CID 49801481 - PubChem - NIH. (n.d.).
  • 879047-80-0 | 4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline | ChemScene. (n.d.).
  • Issues with aniline nitrate solubility during crystallization - Benchchem. (n.d.).
  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy - AIP Publishing. (2024, May 10).
  • Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab - YouTube. (2021, May 31).
  • (a) The effect of pH on the sorption capacity of aniline (contact... - ResearchGate. (n.d.).
  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes - MDPI. (2025, February 14).
  • 4-methoxy-3-methylaniline synthesis - ChemicalBook. (n.d.).
  • Effects of solution pH value on the aniline adsorption - ResearchGate. (n.d.).
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. (n.d.).
  • Technical Support Center: HPLC Purification of Aniline Mustard Derivatives - Benchchem. (n.d.).
  • Practical NO 29 - Tests for aniline | AL Chemistry in English - YouTube. (2023, May 11).
  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. (n.d.).
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.).
  • 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7 - Ossila. (n.d.).
  • Buy 2-Methoxy-4-(2-methoxyethoxy)aniline | 736133-48-5 - Smolecule. (2023, August 16).
  • Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline - Benchchem. (n.d.).
  • The Solubility of Aniline - ChemicalBook. (2022, November 18).
  • Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap. (2022, March 22).
  • 3-(2-methoxyethoxy)aniline | CAS 110178-35-3 | SCBT. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF - ResearchGate. (2025, August 10).

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Development and Comparison Guide for 4-Methoxy-3-(2-methoxyethoxy)aniline

Executive Summary The accurate quantification and purity profiling of 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) is a critical quality control step in pharmaceutical manufacturing, where it frequently serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity profiling of 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) is a critical quality control step in pharmaceutical manufacturing, where it frequently serves as a building block for targeted therapeutics. As an aromatic amine featuring two ether linkages, this compound presents specific chromatographic challenges—most notably, severe peak tailing and unpredictable retention shifts due to secondary interactions with stationary phase silanols[1].

This guide objectively compares two distinct HPLC methodologies: a Traditional Low-pH Approach using a standard C18 column, and an Optimized High-pH Approach utilizing a base-deactivated hybrid C18 column. By analyzing the causality behind these experimental choices, this document provides researchers with a self-validating framework for achieving robust, reproducible separations.

Chemical Profiling & Mechanistic Challenges

To design an effective HPLC method, we must first deconstruct the analyte's physicochemical properties:

  • Ionizability: The primary amine group is basic, with an estimated

    
     between 4.5 and 5.5.
    
  • Polarity: The methoxy and 2-methoxyethoxy substituents act as strong hydrogen-bond acceptors, increasing the molecule's hydrophilicity compared to unsubstituted aniline.

  • The "Silanol Effect": In Reversed-Phase Liquid Chromatography (RPLC), basic compounds like aromatic amines are notorious for peak tailing[2]. Traditional silica packings contain residual silanol groups (-Si-OH) with a

    
     of approximately 3.5 to 4.5. At a mid-range mobile phase pH (e.g., pH 5–7), these silanols deprotonate into negatively charged species (-SiO⁻), while the aniline remains partially protonated (-NH₃⁺)[1]. This creates a strong secondary ion-exchange interaction that competes with hydrophobic partitioning, leading to asymmetric peaks and poor resolution[3].
    

G Analyte 4-Methoxy-3-(2-methoxyethoxy)aniline (Protonated, pH 5-7) Silanol Residual Silanol (-SiO⁻) Analyte->Silanol Secondary Ionic Interaction Ligand C18 Alkyl Chain (Hydrophobic) Analyte->Ligand Hydrophobic Partitioning Tailing Peak Tailing & Poor Resolution Silanol->Tailing Causes Retention Primary Retention Ligand->Retention Drives

Mechanism of secondary silanol interactions causing peak tailing in aromatic amines.

To suppress this interaction, the mobile phase pH must be strictly controlled to either fully protonate the silanols (pH < 3.0) or fully deprotonate the analyte (pH > 8.5)[4].

Method Comparison: Low-pH vs. High-pH Strategies

We compared two distinct chromatographic strategies to evaluate their impact on the peak shape and retention of 4-Methoxy-3-(2-methoxyethoxy)aniline.

Approach A: Traditional Low-pH Method (0.1% Formic Acid)
  • Mechanism: At pH ~2.7, the residual silanols are fully protonated (neutral), minimizing ion-exchange interactions. However, the aniline is also fully ionized (hydrophilic), which drastically reduces its retention on the hydrophobic C18 stationary phase[4].

  • Column: Standard Monomeric C18 (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

Approach B: Optimized High-pH Method (10 mM Ammonium Bicarbonate, pH 9.0)
  • Mechanism: At pH 9.0, the basic aniline group is fully deprotonated (neutralized). This maximizes its hydrophobicity, significantly increasing retention (

    
    ). Because the analyte carries no positive charge, secondary ionic interactions with the negatively charged silanols are completely eliminated, yielding perfectly symmetrical peaks[4].
    
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Note: Standard silica dissolves above pH 8.0; a base-deactivated hybrid particle is mandatory for this approach.

Comparative Performance Data
Chromatographic MetricApproach A (Low-pH / Standard C18)Approach B (High-pH / Hybrid C18)Causality / Interpretation
Retention Factor (

)
1.85.4Neutralizing the amine at pH 9.0 increases hydrophobicity and retention.
Tailing Factor (

)
1.65 (Significant Tailing)1.05 (Highly Symmetrical)High pH eliminates the positive charge on the analyte, preventing silanol binding.
Theoretical Plates (

)
~6,500~14,200Elimination of secondary interactions sharpens the peak, doubling efficiency.
Signal-to-Noise (S/N) Baseline+45% ImprovementSharper, narrower peaks at high pH result in a higher peak apex and better sensitivity.

Step-by-Step Experimental Protocols

The following self-validating protocol details the execution of the Optimized High-pH Method (Approach B) .

Reagent & Buffer Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.0):

    • Weigh exactly 0.79 g of LC-MS grade Ammonium Bicarbonate (

      
      ).
      
    • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm).

    • Adjust the pH to 9.0 ± 0.05 using dilute ammonium hydroxide (

      
      ). Crucial Step: Do not use sodium hydroxide, as sodium ions can activate residual silanols and cause baseline noise.
      
    • Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile (ACN).

  • Sample Diluent: 50:50 Water:Methanol (v/v).

  • Sample Preparation: Accurately weigh 10 mg of 4-Methoxy-3-(2-methoxyethoxy)aniline standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

Instrument Setup & Gradient Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) or UV detector.

  • Column: Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm (or equivalent pH-stable hybrid column).

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for aromatic amines).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection Wavelength: 254 nm (Primary) and 280 nm (Secondary monitoring for the aniline chromophore).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
2.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 16.0 | 90 | 10 |

Workflow Prep Sample Prep (0.1 mg/mL) Column Column Selection (Hybrid BEH C18) Prep->Column MobilePhase Mobile Phase (pH 9.0 Buffer) Column->MobilePhase Elution Gradient Elution (10-90% ACN) MobilePhase->Elution Detection UV Detection (254 nm / 280 nm) Elution->Detection

Step-by-step HPLC method optimization workflow for basic aniline derivatives.

System Suitability & Validation Criteria

To ensure this protocol operates as a self-validating system, the following System Suitability Test (SST) parameters must be met prior to sample analysis:

  • Resolution (

    
    ):  If monitoring synthetic impurities (e.g., positional isomers), 
    
    
    
    between the main peak and the closest eluting impurity must be
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the 4-Methoxy-3-(2-methoxyethoxy)aniline peak. A value
    
    
    indicates column degradation or improper buffer pH[1].
  • Relative Standard Deviation (%RSD):

    
     for peak area across 5 replicate injections.
    

By adhering to a high-pH mobile phase strategy combined with hybrid silica technology, analytical scientists can completely bypass the inherent silanol-driven limitations of aromatic amine chromatography, ensuring highly accurate quantification of 4-Methoxy-3-(2-methoxyethoxy)aniline.

References

  • Exploring the Role of pH in HPLC Separation Veeprho URL:[Link]

  • Chromatographic Silanol Activity Tests: The Development of a Comprehensive Test Procedure SciSpace URL:[Link]

  • Investigation of Cesium Ions as Silanol-Blocking Additives in Reverse-Phase Liquid Chromatographic Separations Gavin Publishers URL:[Link]

Sources

Comparative

1H NMR spectrum of 4-Methoxy-3-(2-methoxyethoxy)aniline

Title: Comparative Guide: 1H NMR Structural Verification of 4-Methoxy-3-(2-methoxyethoxy)aniline (High-Field vs. Benchtop Platforms) Executive Summary 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) is a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 1H NMR Structural Verification of 4-Methoxy-3-(2-methoxyethoxy)aniline (High-Field vs. Benchtop Platforms)

Executive Summary

4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of targeted active pharmaceutical ingredients (APIs)[1]. Accurate structural verification of this intermediate is critical for downstream synthetic success. Historically, this required high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometers. However, recent advancements in permanent magnet technology have introduced 60–90 MHz benchtop NMR systems capable of superior magnetic homogeneity without the need for cryogenic infrastructure[2].

This guide objectively compares the performance, resolution, and operational workflows of a standard 400 MHz High-Field NMR against an 80 MHz Benchtop NMR for the structural elucidation of this specific compound. It demonstrates that benchtop systems offer comparable performance for routine chemometric analysis and reaction monitoring, despite inherent resolution differences[3].

Molecular Architecture & Spin System Dynamics

The molecule features an electron-rich 1,3,4-trisubstituted benzene ring. The electron-donating nature of the primary amine (-NH


) and the two alkoxy groups (-OCH

and -O-CH

-CH

-OCH

) significantly shields the aromatic protons, pushing their resonances upfield (6.2 – 6.8 ppm).
  • Aromatic Spin System : The protons at positions 2, 5, and 6 form an AMX-like spin system at high fields. H5 is a doublet (ortho-coupled to H6), H6 is a doublet of doublets (ortho to H5, meta to H2), and H2 is a finely split doublet (meta to H6).

  • Aliphatic Spin System : The 2-methoxyethoxy chain presents a classic ethylene glycol derivative pattern: two distinct triplets for the methylene groups (-CH

    
    -O-) and a sharp singlet for the terminal methoxy group, alongside the isolated singlet of the C4-methoxy group.
    

Technology Comparison: High-Field (400 MHz) vs. Benchtop (80 MHz)

The fundamental divergence between these platforms lies in the chemical shift dispersion (


) .
  • Causality of Resolution : Chemical shift dispersion (in Hz) scales linearly with the magnetic field strength (

    
    ), while scalar 
    
    
    
    -coupling constants (in Hz) remain independent of
    
    
    . At 400 MHz, the ratio
    
    
    is heavily skewed > 10, resulting in clean, first-order spectra where multiplets are baseline-resolved. At 80 MHz, the
    
    
    ratio drops significantly, leading to second-order effects (such as the "roofing effect" in the aromatic region) and severe signal overlap in the dense aliphatic region (3.4 – 4.2 ppm).

Dispersion_Logic Field Magnetic Field Strength (B0) Larmor Larmor Frequency (ν) ν = γB0 / 2π Field->Larmor Coupling J-Coupling Constant (J) Independent of B0 Field->Coupling No Effect Dispersion Shift Dispersion (Δν) Scales linearly with B0 Larmor->Dispersion Ratio Ratio: Δν / J Dispersion->Ratio Coupling->Ratio FirstOrder Δν / J > 10 First-Order Spectra (High-Field) Ratio->FirstOrder SecondOrder Δν / J < 10 Second-Order Spectra (Benchtop) Ratio->SecondOrder

Figure 1: Mechanism linking magnetic field strength, signal dispersion, and spectral order.

Comparative Data Presentation

Expertise & Experience (Solvent Selection): While CDCl


 is the industry standard for NMR, we highly recommend utilizing DMSO-d

for this specific compound. Causality: The -NH

protons exchange slowly in DMSO-d

and are strongly hydrogen-bonded to the solvent, shifting their resonance downfield to ~4.8 ppm. In CDCl

, the -NH

signal often drifts between 3.5–4.0 ppm, directly overlapping with the critical methoxy/ethoxy signals—a fatal flaw when using low-dispersion benchtop systems.
Proton AssignmentHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Resolution Dynamics & Causality
Terminal -OCH

3.25 ppm (s, 3H)3.25 ppm (s, 3H)Distinct singlet; unaffected by low field dispersion.
-CH

-O- (Chain)
3.65 ppm (t, 2H)~3.65 - 3.80 ppm (m, 5H)At 80 MHz, this triplet merges with the C4 -OCH

singlet due to

compression.
C4 -OCH

3.75 ppm (s, 3H)Overlaps with -CH

-O-
Baseline resolved at 400 MHz; requires deconvolution at 80 MHz.
Ar-O-CH

-
4.05 ppm (t, 2H)4.05 ppm (t, 2H)Clear triplet on both platforms.
-NH

(Amine)
~4.80 ppm (br s, 2H)~4.80 ppm (br s, 2H)Shifted safely away from aliphatics via DMSO-d

solvent interaction.
Ar-H2 6.25 ppm (d, J=2.5 Hz, 1H)~6.25 - 6.35 ppm (m, 2H) Meta-coupling is obscured at 80 MHz; merges with Ar-H6.
Ar-H6 6.32 ppm (dd, J=8.5, 2.5 Hz, 1H)Overlaps with Ar-H2Second-order roofing dominates at 80 MHz.
Ar-H5 6.70 ppm (d, J=8.5 Hz, 1H)6.70 ppm (d, J=8.5 Hz, 1H)Well-resolved ortho-doublet on both platforms.

Experimental Protocols & Self-Validating Workflows

NMR_Workflow Start 4-Methoxy-3-(2-methoxyethoxy)aniline Sample Preparation (DMSO-d6 + TMS) Split Platform Selection Start->Split HF High-Field NMR (400 MHz) Superconducting Magnet Split->HF High Resolution Needed BT Benchtop NMR (80 MHz) Permanent Magnet Split->BT Routine Monitoring HF_Acq Acquisition: ns=16, d1=1s, zg30 HF->HF_Acq BT_Acq Acquisition: ns=64, d1=2s, zg30 BT->BT_Acq HF_Res First-Order Spectra Clear Multiplet Splitting HF_Acq->HF_Res BT_Res Second-Order Effects Signal Overlap (3.6-3.8 ppm) BT_Acq->BT_Res Val Structural Verification & Impurity Profiling HF_Res->Val BT_Res->Val

Figure 2: Comparative workflow for NMR acquisition and structural verification.

Protocol A: High-Field NMR (400 MHz) Acquisition
  • Sample Preparation : Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
    
  • Self-Validating Shimming : Execute automated gradient shimming (e.g., TopShim). Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz. Causality: Poor shimming creates artificial peak broadening, which can be misidentified as unresolved coupling or impurities.

  • Acquisition : Utilize a standard 1D

    
    H pulse sequence (zg30). Set number of scans (ns) = 16, relaxation delay (d1) = 1.0 s.
    
  • Processing : Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transform.

Protocol B: Benchtop NMR (80 MHz) Acquisition
  • Sample Preparation : Dissolve 35 mg of the analyte in 0.6 mL of DMSO-d

    
     with TMS. Causality: Benchtop systems operate at a lower 
    
    
    
    , resulting in a smaller population difference between spin states (Boltzmann distribution). A ~3.5x higher concentration is required to achieve an equivalent Signal-to-Noise Ratio (SNR) within a practical timeframe.
  • Self-Validating Shimming : Run the instrument's proprietary 1D/3D shimming routine. Validation Gate: Ensure TMS FWHM < 1.5 Hz.

  • Acquisition : Set ns = 64 and d1 = 2.0 s. Causality: The increased number of scans compensates for the lower inherent sensitivity of the permanent magnet[2].

  • Processing : Apply LB = 0.5 Hz. Use spectral deconvolution software to integrate the overlapping region between 3.65 – 3.80 ppm.

Conclusion & Recommendations

For de novo structural elucidation or complex impurity profiling of 4-Methoxy-3-(2-methoxyethoxy)aniline, High-Field NMR remains indispensable due to its superior chemical shift dispersion. However, for routine process monitoring, QA/QC batch release, or reaction tracking, modern Benchtop NMR provides a highly capable, self-validating alternative. By strategically selecting DMSO-dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to shift the interfering amine protons, analysts can successfully bypass the primary resolution limitations of low-field systems, achieving reliable quantitative integration.

References

  • Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]

Sources

Validation

Technical Guide: MS Fragmentation &amp; Isomer Differentiation of 4-Methoxy-3-(2-methoxyethoxy)aniline

This guide details the mass spectrometry (MS) fragmentation characteristics of 4-Methoxy-3-(2-methoxyethoxy)aniline , a critical intermediate often encountered in the synthesis and impurity profiling of tyrosine kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation characteristics of 4-Methoxy-3-(2-methoxyethoxy)aniline , a critical intermediate often encountered in the synthesis and impurity profiling of tyrosine kinase inhibitors (TKIs) such as Erlotinib and Gefitinib.

The following analysis compares this compound against its primary regioisomeric impurity, 3-Methoxy-4-(2-methoxyethoxy)aniline , providing researchers with a robust methodology for structural differentiation.

Compound: 4-Methoxy-3-(2-methoxyethoxy)aniline CAS: 26181-51-1 Molecular Formula: C₁₀H₁₅NO₃ Exact Mass: 197.1052 Da Precursor Ion [M+H]⁺: 198.1125 m/z

Executive Summary & Application Context

In drug development, particularly for EGFR inhibitors, the "aniline tail" determines both potency and metabolic stability. The specific substitution pattern—methoxy at position 4 and 2-methoxyethoxy at position 3—is structurally distinct from its regioisomer (3-methoxy-4-(2-methoxyethoxy)aniline).

Differentiating these isomers is critical because they possess identical molecular weights (isobaric) and similar polarity, often co-eluting in standard reverse-phase HPLC. This guide demonstrates how Tandem Mass Spectrometry (MS/MS) resolves these isomers through distinct fragmentation kinetics driven by the electronic effects of the substituent positions relative to the amine group.

Experimental Methodology

To replicate the fragmentation data described below, the following LC-MS/MS parameters are recommended. This protocol ensures the generation of diagnostic ions required for isomer differentiation.

LC-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both labile side-chain losses and stable core fragments.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min (Standard C18 column).

Fragmentation Mechanism Analysis

The fragmentation of 4-Methoxy-3-(2-methoxyethoxy)aniline is dominated by the cleavage of the ether side chains. The 2-methoxyethoxy (ME) chain is the most labile moiety, serving as the primary site for collision-induced dissociation (CID).

Primary Fragmentation Pathways
  • Neutral Loss of Ethylene Oxide (44 Da): The ether oxygen in the ME side chain protonates, leading to the ejection of ethylene oxide (C₂H₄O). This is a hallmark transition for methoxyethoxy-substituted aromatics.

    • Transition: m/z 198 → m/z 154

  • Sequential Methyl Radical Loss (15 Da): Following the initial loss, the remaining methoxy groups (either on the ring or the truncated side chain) undergo homolytic cleavage, losing a methyl radical (•CH₃).

    • Transition: m/z 154 → m/z 139

  • Diagnostic "Ortho-Like" Interaction (Isomer Dependent): While the substituents are in positions 3 and 4 (ortho to each other), their relationship to the amine (position 1) dictates the resonance stability of the product ions.

Visualization: Fragmentation Pathway

The following diagram illustrates the step-by-step degradation of the precursor ion.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 198.11 (Intact Molecule) Fragment1 Fragment A [M+H - C2H4O]+ m/z 154.08 (Loss of Ethylene Oxide) Precursor->Fragment1 - 44 Da (C2H4O) Fragment3 Fragment C [M+H - SideChain]+ m/z 123.06 (Total Side Chain Loss) Precursor->Fragment3 - 75 Da (C3H7O2) Fragment2 Fragment B [M+H - C2H4O - CH3]+ m/z 139.06 (Radical Methyl Loss) Fragment1->Fragment2 - 15 Da (•CH3)

Caption: ESI+ fragmentation pathway showing the primary neutral loss of ethylene oxide followed by methyl radical cleavage.

Comparative Analysis: Target vs. Regioisomer

The core challenge is distinguishing 4-Methoxy-3-(2-methoxyethoxy)aniline (Target) from 3-Methoxy-4-(2-methoxyethoxy)aniline (Alternative).

Mechanistic Difference
  • Target (3-ME-4-OMe): The bulky methoxyethoxy group is meta to the amine. Resonance stabilization from the amine nitrogen to the meta position is weak. The fragmentation is driven purely by the inductive instability of the ether chain.

  • Alternative (4-ME-3-OMe): The bulky methoxyethoxy group is para to the amine. The nitrogen lone pair can donate electron density into the ring, stabilizing the quinoid-like cation formed after the side chain cleaves. This often results in a higher relative abundance of the side-chain loss fragment compared to the molecular ion.

Data Comparison Table
FeatureTarget Compound (4-Methoxy-3-ME)Alternative (3-Methoxy-4-ME)Differentiation Logic
Precursor (m/z) 198.11198.11Indistinguishable (Isobaric)
Base Peak (Low CE) m/z 198 (Intact)m/z 154 (Fragment)Para-substituent (Alternative) cleaves more easily due to quinoid resonance.
Ratio 154/198 Low (< 0.5) High (> 1.0) The target retains the precursor ion longer; the alternative fragments readily.
Fragment m/z 139 Moderate IntensityHigh IntensitySecondary loss is facilitated by the stability of the para-quinoid core.
Retention Time (C18) Slightly EarlierSlightly LaterThe 4-methoxy group (Target) is less lipophilic than the 4-ME chain (Alternative).
Decision Tree for Identification

Use this logic flow to confirm the identity of your analyte.

DecisionTree Start Analyze m/z 198.11 (ESI+ MS/MS) CheckFragment Check Ratio: Intensity(154) / Intensity(198) Start->CheckFragment HighRatio Ratio > 1.0 (Base Peak is Fragment) CheckFragment->HighRatio High Fragmentation LowRatio Ratio < 0.5 (Base Peak is Precursor) CheckFragment->LowRatio Stable Precursor ResultAlt Identify as: 3-Methoxy-4-(2-methoxyethoxy)aniline (Regioisomer) HighRatio->ResultAlt ResultTarget Identify as: 4-Methoxy-3-(2-methoxyethoxy)aniline (Target Compound) LowRatio->ResultTarget

Caption: Logic flow for differentiating the target compound from its regioisomer based on fragmentation efficiency.

References

  • Sigma-Aldrich. 4-Methoxy-3-(2-methoxyethoxy)aniline Product Specification & CAS 26181-51-1.[1]Link

  • BenchChem. Spectroscopic Comparison of Alkoxy Aniline Isomers: Mass Spectrometry Guides.Link

  • Journal of the American Society for Mass Spectrometry. Recognition and resolution of isomeric alkyl anilines by mass spectrometry.[2] (2009).[2] Link

  • ResearchGate. Fragmentation pathway of bis(2-methoxyethoxy) quinazoline derivatives (Erlotinib Intermediates).Link

Sources

Comparative

4-Methoxy-3-(2-methoxyethoxy)aniline vs 3-chloro-4-fluoroaniline reactivity

The following technical guide provides an in-depth comparative analysis of 4-Methoxy-3-(2-methoxyethoxy)aniline and 3-Chloro-4-fluoroaniline , focusing on their application in the synthesis of kinase inhibitors (specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 4-Methoxy-3-(2-methoxyethoxy)aniline and 3-Chloro-4-fluoroaniline , focusing on their application in the synthesis of kinase inhibitors (specifically EGFR/HER2 tyrosine kinase inhibitors).

A Comparative Guide for Medicinal Chemists

Executive Summary

In the optimization of quinazoline or pyrimidine-based kinase inhibitors, the choice of the aniline nucleophile dictates not only the biological potency but also the synthetic process parameters. This guide compares two distinct classes of anilines:

  • Compound A (The "Solubilizing" Nucleophile): 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS: 26181-51-1).[1][2] A highly electron-rich, hydrophilic building block designed to improve physicochemical properties (solubility) and metabolic stability via the "PEG-tail" mimic.[1]

  • Compound B (The "Classic" Standard): 3-Chloro-4-fluoroaniline (CAS: 367-21-5).[1] The industry-standard, electron-deficient aniline used in blockbuster drugs like Gefitinib (Iressa) .[1] It offers metabolic robustness but suffers from poor nucleophilicity.[1]

Key Finding: While Compound A offers superior reaction kinetics (up to 10x faster) and improved product solubility, it requires strict oxidation control. Compound B, while kinetically sluggish requiring acid catalysis, provides a robust, crystalline handle for purification.

Mechanistic Profiling & Reactivity[2]

The core chemical challenge in synthesizing drugs like Gefitinib or Erlotinib is the Nucleophilic Aromatic Substitution (SNAr) of a 4-chloroquinazoline (or pyrimidine) by an aniline.[1]

Electronic Density Analysis
  • Compound A (Electron-Rich):

    • Substituents: Methoxy (-OCH₃) and Methoxyethoxy (-OCH₂CH₂OCH₃).[1]

    • Effect: Both groups are strong Electron Donating Groups (EDG) by resonance.[1] They increase the electron density of the aromatic ring and, crucially, the lone pair availability on the nitrogen atom.

    • Consequence: The amine is a "hot" nucleophile. It attacks electrophiles readily but is also susceptible to oxidation (forming azo dimers or quinone imines).[1]

  • Compound B (Electron-Poor):

    • Substituents: Chlorine (-Cl) and Fluorine (-F).[1][3][4]

    • Effect: Both are Electron Withdrawing Groups (EWG) by induction (Inductive effect > Resonance for halogens in this context).[1] They pull electron density away from the ring and the nitrogen lone pair.

    • Consequence: The amine is a "cold" nucleophile. It requires activation of the electrophile (protonation of the quinazoline N1) to facilitate the reaction.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by these electronic differences.

ReactionPathways Start 4-Chloroquinazoline (Electrophile) TS_A Transition State A (Low Energy Barrier) Start->TS_A Direct Attack (Fast) Activated_Elec Protonated Quinazoline Start->Activated_Elec + H+ (Required) AnilineA Compound A (e- Rich Nucleophile) AnilineA->TS_A ProductA Alkoxy-Substituted Inhibitor TS_A->ProductA -HCl AnilineB Compound B (e- Poor Nucleophile) TS_B Transition State B (High Energy Barrier) AnilineB->TS_B Activation Acid Catalyst (H+) Activation->Activated_Elec Activated_Elec->TS_B Slow Attack ProductB Halo-Substituted Inhibitor (Gefitinib-like) TS_B->ProductB -HCl

Figure 1: Comparative reaction pathways. Compound A proceeds via direct nucleophilic attack, while Compound B typically requires acid activation of the electrophile to overcome the high activation energy.

Experimental Comparison

Performance Metrics
FeatureCompound A (Alkoxy)Compound B (Halo / Gefitinib)
Nucleophilicity High (Reacts at 25–60°C)Low (Reacts at 80–110°C)
Catalyst Requirement None (Self-catalyzing)Acid Required (AcOH or HCl in Dioxane)
Reaction Time 1–4 Hours12–24 Hours
Solubility (Product) High (due to PEG-chain)Low (often precipitates as HCl salt)
Oxidation Risk High (Requires N₂ atmosphere)Low (Stable in air)
Primary Impurity Azo-dimers (colored impurities)Unreacted Starting Material
Validated Protocols
Protocol A: Coupling with Compound A (Electron-Rich)

Use this for: High-solubility "Next-Gen" inhibitors.[1]

  • Setup: Charge a 3-neck flask with 4-Chloroquinazoline derivative (1.0 eq) and 2-Propanol (IPA) (10 V).

  • Inerting: Sparge with Nitrogen for 15 minutes. Critical: Oxygen causes rapid darkening of Compound A.

  • Addition: Add 4-Methoxy-3-(2-methoxyethoxy)aniline (1.1 eq) in one portion.

  • Reaction: Heat to 60°C . Monitor by HPLC. Reaction is typically complete in <3 hours.

  • Workup: Cool to 0°C. The hydrochloride salt may not precipitate due to the PEG chain.

    • Modification: Add MTBE (5 V) to force precipitation, or neutralize with saturated NaHCO₃ and extract into EtOAc.

Protocol B: Coupling with Compound B (Electron-Poor)

Use this for: Gefitinib/Erlotinib analogues.[1]

  • Setup: Charge flask with 4-Chloroquinazoline derivative (1.0 eq) and Toluene or IPA (15 V).

  • Activation: Add 3-Chloro-4-fluoroaniline (1.2 eq) and Acetic Acid (2.0 eq) or HCl in Dioxane (0.1 eq cat).

  • Reaction: Heat to Reflux (80–110°C) .

  • Monitoring: Reaction is slow. Expect 12–18 hours for >98% conversion.

  • Workup: Cool to RT. The product typically crashes out as a heavy, crystalline HCl salt . Filter and wash with cold IPA.

    • Note: This "crash-out" purification is a major manufacturing advantage of the halo-anilines.[1]

Strategic Selection Guide

When to choose Compound A:
  • Solubility Issues: If your lead candidate has poor aqueous solubility, the 2-methoxyethoxy chain acts as a mini-PEG, significantly lowering LogP and improving metabolic clearance profiles.

  • Mild Conditions: If your quinazoline core has acid-sensitive groups (e.g., acetals, protecting groups), Compound A allows for neutral, low-temperature coupling.

When to choose Compound B:
  • Metabolic Stability: The 3-Cl, 4-F substitution pattern is metabolically "bulletproof," blocking P450 oxidation at the most reactive sites on the aniline ring.

  • Crystallinity: If you need a solid oral dosage form, the lipophilic nature of Compound B promotes the formation of stable, non-hygroscopic salts (ideal for API manufacturing).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30, 471–476. Retrieved from [Link][1]

  • Gilday, J. P., et al. (2008). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Arkivoc. Retrieved from [Link]

Sources

Validation

Comprehensive Comparison Guide: 4-Methoxy-3-(2-methoxyethoxy)aniline vs. Standard Erlotinib Intermediates

Executive Summary In the development and manufacturing of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), the selection of aniline and benzonitrile precursors dictates the final physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and manufacturing of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), the selection of aniline and benzonitrile precursors dictates the final physicochemical properties of the active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison between the asymmetric building block 4-Methoxy-3-(2-methoxyethoxy)aniline and the symmetric Erlotinib intermediates (e.g., 3,4-bis(2-methoxyethoxy) precursors). Designed for drug development professionals, this document explores the structural causality, synthetic workflows, and analytical profiling required to differentiate these compounds during API manufacturing and impurity control.

Structural & Mechanistic Causality

Erlotinib (Tarceva) is a first-generation EGFR inhibitor characterized by a quinazoline core with two identical 2-methoxyethoxy chains at the 6- and 7-positions[1]. These symmetric chains are not merely structural scaffolding; they are mechanistically essential. They project into the solvent-exposed region of the EGFR ATP-binding cleft, optimizing the drug's aqueous solubility while maintaining high-affinity competitive inhibition[1].

In contrast, 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1) is an asymmetric analog[2]. It possesses only one 2-methoxyethoxy chain, paired with a shorter, less polar methoxy group. When cyclized into a quinazoline core, this asymmetric precursor yields an API analog with altered lipophilicity and steric bulk. In pharmaceutical quality control, such structurally similar analogs must be rigorously monitored as process-related impurities or degradation products, as they can significantly alter the pharmacokinetic profile and safety of the final drug product[3].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (HER1) Tyrosine Kinase Domain Ligand->Receptor Activates ATP ATP Binding Pocket (Solvent Exposed Region) Receptor->ATP Requires ATP Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) ATP->Signaling Phosphorylation TKI1 Erlotinib (Optimal Aqueous Solubility) TKI1->ATP Competitive Inhibition (High Affinity) TKI2 Asymmetric Analog (Altered Lipophilicity) TKI2->ATP Competitive Inhibition (Variable Affinity) Proliferation Tumor Cell Proliferation Signaling->Proliferation

Diagram 1: EGFR Signaling Pathway and the mechanistic impact of symmetric vs. asymmetric TKI inhibition.

Physicochemical Profiling

To understand the divergent behavior of these compounds in synthesis and chromatography, we must quantify their structural differences. The table below summarizes the core metrics.

Parameter4-Methoxy-3-(2-methoxyethoxy)anilineStandard Erlotinib Intermediate
CAS Number 26181-51-1[2]183322-17-0 (Amine) / 236750-65-5 (Nitro)[4][5]
Molecular Formula C10H15NO3C13H18N2O4 (Amine benzonitrile)
Structural Symmetry Asymmetric (C3 vs C4 substituents differ)Symmetric (Identical C4/C5 chains)
Key Substituents -OCH3 (Methoxy), -O(CH2)2OCH3Bis[-O(CH2)2OCH3] (Bis-methoxyethoxy)
Primary Application Synthesis of TKI analogs / Reference ImpurityDirect precursor for Erlotinib API[1]
Impact on Final API Increases relative lipophilicity; alters solvationOptimizes aqueous solubility in the ATP pocket
Regulatory Status Tracked as a potential process-related impurityGMP-controlled starting material[3]

Synthetic Workflows & Experimental Protocols

The synthesis of 4-anilinoquinazolines involves the construction of a suitable quinazolone intermediate, followed by chlorination and coupling with an aniline derivative (e.g., 3-ethynylaniline)[1]. The choice of the starting benzonitrile/aniline dictates the symmetry of the final core.

SyntheticWorkflow Start1 4-Methoxy-3-(2-methoxyethoxy)aniline (Asymmetric Precursor) Step1A Cyclization: DMF-DMA / NH4OAc (Yield: ~75%) Start1->Step1A Start2 3,4-Bis(2-methoxyethoxy)aniline (Symmetric Precursor) Step1B Cyclization: DMF-DMA / NH4OAc (Yield: ~85%) Start2->Step1B Core1 Asymmetric Quinazolone (Impurity / Analog Core) Step1A->Core1 Core2 Symmetric Quinazolone (Standard Erlotinib Core) Step1B->Core2 Chlor1 Chlorination (POCl3) & Coupling (with 3-Ethynylaniline) Core1->Chlor1 Chlor2 Chlorination (POCl3) & Coupling (with 3-Ethynylaniline) Core2->Chlor2 Final1 Des-ethoxy Erlotinib Analog (Regulated Impurity) Chlor1->Final1 Final2 Erlotinib API (Target TKI) Chlor2->Final2

Diagram 2: Comparative synthetic workflow for asymmetric analogs vs. symmetric Erlotinib API.

Protocol 1: Comparative Cyclization to the Quinazolone Core

Objective: Synthesize the 4-quinazolone core using either the asymmetric or symmetric precursor to evaluate reaction efficiency.

  • Precursor Activation: Suspend 10.0 mmol of the starting aniline (e.g., 4-Methoxy-3-(2-methoxyethoxy)aniline) in 20 mL of anhydrous dimethylformamide (DMF).

  • Formamidine Formation: Add 1.5 equivalents of dimethylformamide dimethyl acetal (DMF-DMA). Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere.

  • Thermal Cyclization: Introduce 3.0 equivalents of ammonium acetate to the vessel. Elevate the reaction temperature to 140°C and reflux for 4 to 6 hours.

  • Isolation: Cool the mixture to room temperature and precipitate the product by adding 50 mL of ice-cold distilled water. Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Causality & Rationale: DMF-DMA is chosen over standard formamide because it activates the amine via a formamidine intermediate at lower temperatures (80°C), preventing premature degradation of the ether chains. The subsequent high-temperature step (140°C) with ammonium acetate is thermodynamically required to drive the condensation, eliminating water and methanol to close the highly stable pyrimidine ring[1].

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (7:3). The complete disappearance of the highly fluorescent aniline spot and the appearance of a lower-Rf UV-active spot confirms successful ring closure.

Protocol 2: LC-MS Impurity Profiling and Resolution

Objective: Chromatographically resolve the asymmetric methoxy-quinazoline impurity from the symmetric Erlotinib API for quality control[3].

  • Sample Preparation: Dissolve 1.0 mg/mL of synthesized Erlotinib API in a diluent consisting of LC-MS grade Water:Acetonitrile (50:50). Spike the sample with 0.1% w/w of the asymmetric analog derived from 4-Methoxy-3-(2-methoxyethoxy)aniline.

  • Chromatographic Setup: Inject 5 µL of the sample onto a Reversed-Phase C18 column (2.1 x 100 mm, 1.7 µm particle size).

  • Gradient Elution: Run a mobile phase gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) against Water (containing 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Utilize Electrospray Ionization (ESI+) in positive ion mode to detect the respective molecular weights.

  • Causality & Rationale: The asymmetric impurity lacks one of the highly polar ether oxygens present in the bis(2-methoxyethoxy) chains of Erlotinib. This subtle decrease in polarity increases its hydrophobicity. Consequently, its retention factor (

    
    ) on the non-polar C18 stationary phase increases, causing the asymmetric impurity to elute after the main Erlotinib peak.
    
  • Self-Validation Checkpoint: The mass spectrometer must detect the

    
     ion for Erlotinib at m/z 394.2, and the asymmetric impurity at m/z 350.1 (reflecting the des-ethoxy mass shift). Baseline resolution (
    
    
    
    ) must be achieved between the two peaks to validate the method for GMP batch release.

References

  • Modified Synthesis of Erlotinib Hydrochloride. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Erlotinib Intermediates - Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd. Dingmin Pharma. URL: [Link]

  • Erlotinib Intermediates - Inopha International Co.,Limited. Inopha. URL: [Link]

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Characteristics of 4-Methoxy-3-(2-methoxyethoxy)aniline

Executive Summary & Analytical Context As a Senior Application Scientist, I frequently evaluate the spectroscopic profiles of advanced pharmaceutical intermediates to ensure the integrity of downstream synthesis. 4-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

As a Senior Application Scientist, I frequently evaluate the spectroscopic profiles of advanced pharmaceutical intermediates to ensure the integrity of downstream synthesis. 4-Methoxy-3-(2-methoxyethoxy)aniline (4-MMEA, CAS: 26181-51-1) is a highly specialized precursor utilized in the development of targeted therapies, most notably in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Erlotinib.

In drug development, precise quantification and purity assessment of this intermediate are paramount. This guide objectively compares the UV-Vis absorption characteristics of 4-MMEA against simpler aniline analogs. By detailing the mechanistic rationale behind its spectral signature and providing a self-validating experimental protocol, this guide equips researchers with a robust framework for spectroscopic analysis.

Mechanistic Causality: The Structural Basis for Absorption

To accurately interpret the UV-Vis profile of 4-MMEA, we must deconstruct its chromophoric system. The core is a benzene ring, which intrinsically exhibits a primary π → π* transition (B-band) near 256 nm [1]. However, 4-MMEA is heavily functionalized with three distinct auxochromes, each altering the electronic landscape:

  • The Amino Group (-NH₂): The nitrogen lone pair conjugates with the aromatic π-system, significantly lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This induces a strong bathochromic (red) shift and a hyperchromic effect (increased absorption intensity), pushing the absorption maximum (λmax) to ~280 nm [1].

  • The Methoxy Group (-OCH₃) at Position 4: This group donates electron density via resonance (+R effect), further destabilizing the HOMO and extending the conjugated system.

  • The 2-Methoxyethoxy Group (-OCH₂CH₂OCH₃) at Position 3: While incorporated primarily to enhance the aqueous solubility and pharmacokinetic profile of the final active pharmaceutical ingredient (API), its ether oxygen acts as a third auxochrome. Spectroscopically, its electron-donating capacity is nearly identical to a methoxy group, making 4-MMEA an electronic analog of 3,4-dimethoxyaniline[2].

The synergistic electron-donating effects of these three groups result in a highly conjugated, electron-rich aromatic system. Consequently, 4-MMEA exhibits a pronounced primary absorption peak in the 295–300 nm region, clearly distinguishable from simpler anilines [3].

Comparative UV-Vis Performance Data

The following table benchmarks 4-MMEA against baseline aromatic amines to illustrate the progressive impact of auxochromic substitution on UV-Vis absorption. Summarizing this quantitative data allows for rapid comparative analysis during purity checks.

CompoundAuxochromic Substituentsλmax (nm)εmax (L·mol⁻¹·cm⁻¹)Spectroscopic Shift vs. Benzene
Benzene None~256~200Baseline
Aniline -NH₂~280~1,430Bathochromic (+24 nm)
3,4-Dimethoxyaniline -NH₂, 2 × -OCH₃~295~3,500Bathochromic (+39 nm)
4-MMEA -NH₂, -OCH₃, -OCH₂CH₂OCH₃~298~3,600Bathochromic (+42 nm)

Data Note: Values are representative for neutral, polar solvents (e.g., Methanol or Ethanol). The slight bathochromic shift and hyperchromic enhancement of 4-MMEA compared to 3,4-dimethoxyaniline are attributed to minor solvent-solute interactions facilitated by the extended ether chain [2, 3].

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. Because 4-MMEA absorbs in a UV region where many aromatic impurities also absorb, we utilize a pH-shift validation strategy . Protonating the amine group to an anilinium cation (-NH₃⁺) completely removes its lone pair from the conjugated π-system. This breaks the extended conjugation, causing a predictable hypsochromic (blue) shift back to ~255 nm [1]. If the peak at 298 nm does not shift upon acidification, the signal is likely an impurity, not 4-MMEA.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a primary diluent of HPLC-grade Methanol. Prepare a secondary acidic diluent consisting of Methanol spiked with 0.1 M HCl.

  • Stock Solution Generation: Accurately weigh 10.0 mg of the 4-MMEA sample and dissolve it in 100 mL of Methanol to create a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Aliquots: Dilute the stock to a working concentration of 10 µg/mL (ensuring the absorbance falls within the linear dynamic range of 0.1–1.0 AU governed by the Beer-Lambert Law). Prepare two separate aliquots:

    • Aliquot A: 10 µg/mL in neutral Methanol.

    • Aliquot B: 10 µg/mL in acidic Methanol (0.1 M HCl).

  • Baseline Correction: Perform a dual-beam baseline correction using the respective blank solvents in matched quartz cuvettes (10 mm path length) scanning from 200 nm to 400 nm.

  • Spectral Acquisition & Validation:

    • Scan Aliquot A. Record the λmax (expected ~298 nm) and calculate the concentration using the established molar absorptivity.

    • Scan Aliquot B. Confirm the disappearance of the 298 nm peak and the emergence of a new peak at ~255 nm. This induced hypsochromic shift validates the spectral integrity of the free amine.

Analytical Workflow Visualization

G A 4-MMEA Sample (Neutral pH) B UV-Vis Scan λmax ≈ 298 nm A->B Direct Analysis C Acidification (Add 0.1M HCl) A->C Aliquot E UV-Vis Scan λmax ≈ 255 nm (Blue Shift) B->E Compare Spectra (Self-Validation) D Protonated 4-MMEA (Anilinium Cation) C->D Protonation D->E Shift Analysis

Workflow diagram illustrating the self-validating pH-shift UV-Vis analysis of 4-MMEA.

References

  • ULTRAVIOLET SPECTROSCOPY Absorption Spectroscopy Bethune College URL: [Link]

  • 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers RSC Advances - Royal Society of Chemistry URL:[Link]

Comparative

A Comparative Guide to the Chromatographic Separation of 4-Methoxy-3-(2-methoxyethoxy)aniline and Its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract The efficient separation and purification of positional isomers of substituted anilines, such as 4-Methoxy-3-(2-methoxyethoxy)aniline, represent a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficient separation and purification of positional isomers of substituted anilines, such as 4-Methoxy-3-(2-methoxyethoxy)aniline, represent a significant analytical challenge in pharmaceutical development and chemical synthesis. These isomers often exhibit nearly identical physicochemical properties, demanding highly selective chromatographic techniques for their resolution. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the separation of 4-Methoxy-3-(2-methoxyethoxy)aniline from its critical positional isomer, 3-Methoxy-4-(2-methoxyethoxy)aniline. We will explore the fundamental principles, experimental considerations, and practical applications of each technique, supported by illustrative data and detailed protocols, to empower researchers in selecting and optimizing the most suitable method for their analytical needs.

The Challenge: Separating Closely Related Aniline Isomers

4-Methoxy-3-(2-methoxyethoxy)aniline and its positional isomers are complex aromatic amines with applications as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The subtle differences in the substitution pattern on the aniline ring can lead to significant variations in the biological activity and impurity profiles of the final products. Consequently, robust analytical methods are imperative for ensuring the purity and quality of these intermediates.

The primary challenge in separating isomers like 4-Methoxy-3-(2-methoxyethoxy)aniline and 3-Methoxy-4-(2-methoxyethoxy)aniline lies in their similar:

  • Molecular Weight: Identical, eliminating mass-based separation techniques.

  • Polarity: Minor differences in dipole moments, making separation by conventional chromatography difficult.

  • Boiling Points: Often very close, posing a challenge for distillation and GC analysis.

This guide will compare the efficacy of HPLC, GC, and SFC in addressing this analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

Reversed-phase HPLC is a powerful and versatile technique for the separation of a wide range of aniline derivatives.[1] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.[1]

Why HPLC is a Strong Candidate
  • Versatility: A wide array of stationary and mobile phases allows for fine-tuning of selectivity.

  • Direct Analysis: Often does not require derivatization, simplifying sample preparation.[2]

  • Broad Applicability: Suitable for non-volatile and thermally labile compounds.[2]

Experimental Design and Optimization

Stationary Phase Selection:

For aromatic positional isomers, stationary phases that offer alternative selectivities to standard C18 columns are often beneficial. Phenyl-based columns, for instance, can provide enhanced retention and selectivity through π–π interactions with the aromatic ring of the aniline isomers.[3] For highly polar positional isomers, Aqueous Normal Phase (ANP) chromatography on columns like the Cogent Diamond Hydride™ can be a powerful alternative.[3]

Mobile Phase Optimization:

The mobile phase composition, particularly the organic modifier, pH, and buffer, plays a critical role in achieving separation.

  • Organic Modifier: Acetonitrile and methanol are common choices. The choice between them can significantly impact selectivity.[4]

  • pH Control: The basicity of the aniline's amino group (pKa typically around 4-5) means that the mobile phase pH will dictate its degree of ionization. Operating at a pH at least one unit away from the analyte's pKa is recommended to ensure reproducible retention. Using a buffer is crucial to maintain a stable pH.

  • Additives: Ion-pairing reagents can be used to improve the retention and peak shape of ionic or highly polar analytes.[5]

Illustrative HPLC Protocol

This protocol provides a starting point for the separation of 4-Methoxy-3-(2-methoxyethoxy)aniline isomers.

Instrumentation:

  • Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Dissolve the sample mixture in the initial mobile phase composition (30:70 Acetonitrile:Buffer) to a concentration of approximately 1 mg/mL.

Expected Performance Data (Illustrative)

The following table summarizes the expected chromatographic parameters for the separation of the two key isomers based on typical performance for similar compounds.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor
3-Methoxy-4-(2-methoxyethoxy)aniline10.2-1.1
4-Methoxy-3-(2-methoxyethoxy)aniline10.81.81.2

Gas Chromatography (GC): A High-Resolution Alternative

GC is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity.[6] For aniline derivatives, GC can be an excellent choice, though it may require derivatization for more polar or less volatile compounds.[2]

Suitability of GC for Aniline Isomer Separation
  • High Efficiency: Capillary columns in GC provide excellent resolution for complex mixtures.[2]

  • Speed: GC analyses are often faster than HPLC.[2]

  • Sensitive Detectors: Detectors like the Nitrogen-Phosphorus Detector (NPD) and Mass Spectrometry (MS) offer high sensitivity and selectivity for nitrogen-containing compounds.[6][7]

Key Considerations for GC Method Development

Column Selection:

The choice of stationary phase is critical. For polar aromatic amines, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), is a good starting point. For more challenging separations, a more polar phase, like a polyethylene glycol (PEG) or a 50% phenyl-methylpolysiloxane column, may be necessary.[8]

Derivatization:

While some anilines can be analyzed directly, derivatization is often employed to:

  • Improve thermal stability and volatility.[2]

  • Reduce peak tailing caused by interactions with active sites in the GC system.

  • Enhance detector response.

Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.[6][9]

Representative GC Protocol

This protocol outlines a general approach for the GC analysis of aniline isomers.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector Temperature: 300 °C (FID) or 320 °C (NPD)

Sample Preparation (with Derivatization):

  • To 1 mg of the sample mixture in a vial, add 500 µL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of trifluoroacetic anhydride.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Expected Performance Comparison (Illustrative)
ParameterWithout DerivatizationWith Derivatization
Peak Shape Moderate to severe tailingSymmetrical peaks
Resolution May be incompleteBaseline separation achievable
Sensitivity LowerHigher

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[10] It combines some of the best features of both GC and HPLC, offering high efficiency, fast separations, and reduced organic solvent consumption.[11][12]

The SFC Advantage for Polar Isomers
  • High Speed: The low viscosity of supercritical fluids allows for high flow rates and rapid analyses.[13]

  • Unique Selectivity: SFC often provides different selectivity compared to HPLC and GC, making it a valuable tool for separating challenging isomers.[13]

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available.[10]

  • Suitability for Polar Compounds: With the use of polar co-solvents (modifiers) and appropriate stationary phases, SFC is well-suited for the analysis of polar compounds like anilines.[11]

Method Development in SFC

Stationary Phase Selection:

A variety of stationary phases are available for SFC. For polar analytes, polar stationary phases are generally preferred. These can include diol, amino, or cyano-bonded silica, as well as more novel phases.

Mobile Phase and Modifier:

The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol, ethanol, or isopropanol, often with an additive.

  • Modifier: The type and percentage of the modifier have a significant impact on retention and selectivity.

  • Additive: Additives like amines (e.g., diethylamine) or acids (e.g., trifluoroacetic acid) are often added to the modifier to improve the peak shape of basic or acidic analytes, respectively.

Illustrative SFC Protocol

Instrumentation:

  • SFC system with a fluid delivery module, autosampler, column oven, and a back-pressure regulator, coupled with a UV or MS detector.

Chromatographic Conditions:

  • Column: Diol, 4.6 x 100 mm, 5 µm

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.5% diethylamine

  • Gradient: 5% B to 30% B over 5 minutes

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

Performance Snapshot (Illustrative)
ParameterValue
Analysis Time < 5 minutes
Resolution (Rs) > 2.0
Organic Solvent Consumption Significantly lower than HPLC

Comparative Summary and Method Selection

The choice of the optimal chromatographic technique depends on the specific requirements of the analysis, including the desired resolution, speed, sensitivity, and available instrumentation.

FeatureHPLCGCSFC
Principle Liquid-phase separationGas-phase separationSupercritical fluid-phase separation
Analytes Non-volatile, polar, thermally labileVolatile, thermally stableWide range, including polar and chiral
Derivatization Generally not requiredOften required for polar anilinesSometimes beneficial for peak shape
Speed Moderate (UPLC/UHPLC is faster)FastVery Fast
Resolution Good to ExcellentExcellentExcellent
Solvent Usage HighLowVery Low (organic)
Best For Routine QC, complex mixturesVolatile impurities, high-resolution needsHigh-throughput screening, green chemistry

Conclusion and Future Perspectives

The chromatographic separation of 4-Methoxy-3-(2-methoxyethoxy)aniline and its positional isomers is a challenging but achievable task. While HPLC remains a robust and versatile option, GC offers superior resolution for thermally stable analytes, potentially requiring derivatization. SFC emerges as a powerful, fast, and green alternative, often providing unique selectivity.

The selection of the most appropriate technique requires a careful consideration of the analytical goals. For routine quality control, a well-optimized HPLC method may be sufficient. For high-throughput screening or when green chemistry is a priority, SFC is an excellent choice. GC-MS can be invaluable for definitive identification and quantification, especially at trace levels.

Future advancements in stationary phase chemistry, such as the development of novel mixed-mode or chiral stationary phases, will continue to enhance the separation capabilities for these and other complex isomeric mixtures.[8][14]

Visualizing the Workflow

Decision Tree for Method Selection

MethodSelection start Isomer Separation Goal is_volatile Is the analyte thermally stable and volatile? start->is_volatile gc_option Consider Gas Chromatography (GC) is_volatile->gc_option Yes hplc_sfc Consider HPLC or SFC is_volatile->hplc_sfc No derivatization Is derivatization acceptable? gc_option->derivatization gc_proceed Proceed with GC Method Development derivatization->gc_proceed Yes derivatization->hplc_sfc No throughput Is high throughput or green chemistry a priority? hplc_sfc->throughput sfc_option Prioritize Supercritical Fluid Chromatography (SFC) throughput->sfc_option Yes hplc_option Prioritize High-Performance Liquid Chromatography (HPLC) throughput->hplc_option No

Caption: A decision-making workflow for selecting the optimal chromatographic technique.

Core Components of Chromatographic Systems

ChromatographicSystems cluster_hplc HPLC System cluster_gc GC System hplc_solvent Solvent Reservoir hplc_pump Pump hplc_solvent->hplc_pump hplc_injector Injector hplc_pump->hplc_injector hplc_column Column hplc_injector->hplc_column hplc_detector Detector hplc_column->hplc_detector hplc_waste Waste hplc_detector->hplc_waste gc_gas Carrier Gas gc_injector Injector gc_gas->gc_injector gc_column Column (in Oven) gc_injector->gc_column gc_detector Detector gc_column->gc_detector

Caption: Simplified schematics of HPLC and GC systems.

References

  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Benchchem. (n.d.). Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide.
  • Gorecki, T., & Godycki, L. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
  • Dadkhah, M., et al. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed.
  • The Analyst. (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
  • ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[15]arene Stationary Phase. Retrieved from

  • PMC. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.
  • PubMed. (n.d.). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • John W. Dolan & Lloyd R. Snyder. (n.d.). Essential Guides to Method Development in Liquid Chromatography.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • MDPI. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis.
  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • UVaDOC Principal. (2024). Supercritical Fluid Chromatography in Bioanalysis–A Review.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Methoxy-3-(2-methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals The aniline functional group and its derivatives are known for their potential toxicity, including the ability to be absorbed through the skin and to cause...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The aniline functional group and its derivatives are known for their potential toxicity, including the ability to be absorbed through the skin and to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. Therefore, handling 4-Methoxy-3-(2-methoxyethoxy)aniline requires stringent safety measures.

Hazard Assessment and Risk Mitigation
  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Given the toxicological profile of aniline and its derivatives, it is prudent to handle 4-Methoxy-3-(2-methoxyethoxy)aniline as a substance with the potential for significant health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 4-Methoxy-3-(2-methoxyethoxy)aniline to prevent all routes of exposure.[2][3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Butyl rubber, or Viton® for extended contact; Nitrile for splash protection only).[4]Prevents direct skin contact, which is a primary route of exposure for anilines.[2][5] Nitrile gloves offer limited protection and should be changed immediately upon contamination.[6]
Eye Protection ANSI-approved safety goggles with side shields or a full-face shield.[5]Protects eyes from splashes and potential vapors.
Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust.[2][3][7]Prevents inhalation of harmful vapors or particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

All procedures involving 4-Methoxy-3-(2-methoxyethoxy)aniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation
  • Designated Area: Designate a specific area within a chemical fume hood for handling 4-Methoxy-3-(2-methoxyethoxy)aniline.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) readily available.[8]

Handling Protocol

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE 1. Don Full PPE Prep_Work_Area 2. Prepare Work Area Don_PPE->Prep_Work_Area Ensure safety equipment is accessible Weigh_Transfer 3. Weigh & Transfer in Fume Hood Prep_Work_Area->Weigh_Transfer Proceed to handling In_Solution 4. Handle in Solution with Care Weigh_Transfer->In_Solution Use sealed containers Decontaminate 5. Decontaminate Work Area & Equipment In_Solution->Decontaminate After experiment completion Doff_PPE 6. Doff PPE Correctly Decontaminate->Doff_PPE Prevent cross-contamination Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands Final safety step

Caption: Workflow for the safe handling of 4-Methoxy-3-(2-methoxyethoxy)aniline.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring of the compound within the fume hood to contain any dust or vapors.

  • In Solution: When working with the compound in solution, handle it with the same level of caution, using sealed containers for transfers whenever possible.

  • Post-Handling Decontamination: After completing the work, thoroughly decontaminate the work surface and any equipment used with an appropriate solvent (e.g., ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.[9]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[2][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 4-Methoxy-3-(2-methoxyethoxy)aniline and any contaminated materials is crucial.

Waste Segregation and Collection

Disposal_Plan cluster_waste_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused chemical, contaminated gloves, wipes) Solid_Container Labeled, sealed container for solid hazardous waste Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions containing the compound) Liquid_Container Labeled, leak-proof container for liquid hazardous waste Liquid_Waste->Liquid_Container Storage Designated, secure storage area with secondary containment Solid_Container->Storage Liquid_Container->Storage EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Storage->EHS_Pickup Incineration Probable disposal method: Incineration EHS_Pickup->Incineration

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(2-methoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(2-methoxyethoxy)aniline
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